Heclin
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWXRJNCFIDRQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heclin: A Technical Guide to a Broad-Spectrum HECT E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin is a small molecule inhibitor that selectively targets the HECT (Homologous to E6AP C-terminus) family of E3 ubiquitin ligases. It has emerged as a valuable tool for studying the roles of these enzymes in various cellular processes and as a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, target profile, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.
Introduction to this compound
This compound, with the chemical name N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide, is a selective inhibitor of several members of the HECT E3 ubiquitin ligase family.[1] Unlike many other E3 ligase inhibitors, this compound does not block the binding of the E2 ubiquitin-conjugating enzyme. Instead, it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine residue, thereby inhibiting its catalytic activity.[1][2] This unique mechanism of action makes it a specific tool for interrogating HECT E3 ligase function, distinguishing it from the more common RING (Really Interesting New Gene) finger E3 ligases.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified against several HECT E3 ligases. The following tables summarize the available IC50 data.
Table 1: In Vitro Inhibitory Activity of this compound against HECT E3 Ligases
| HECT E3 Ligase | IC50 (μM) | Reference |
| Nedd4 | 6.3 | [1][4][5][6] |
| Smurf2 | 6.8 | [1][3][4][5][6] |
| WWP1 | 6.9 | [1][4][5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (μM) | Reference |
| HEK293 | Cytotoxicity | 45 | [7] |
| HEK293 expressing Smurf2 | Smurf2 Autoubiquitination | 9 | [7][8] |
Mechanism of Action
This compound's inhibitory action is distinct from competitive inhibitors that block enzyme-substrate interactions. The proposed mechanism involves the following steps:
-
Binding to the HECT domain: this compound binds to a site on the HECT domain, though the precise location is still under investigation.[2]
-
Conformational Change: This binding induces a conformational change in the HECT domain.[2]
-
Cysteine Oxidation: The conformational change exposes the active site cysteine to the cellular environment, leading to its spontaneous oxidation.[2] This oxidation renders the cysteine incapable of forming the thioester bond with ubiquitin, thus inactivating the E3 ligase.
Impact on Cellular Signaling Pathways
By inhibiting specific HECT E3 ligases, this compound can modulate various signaling pathways critical in cellular homeostasis and disease.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[9][10] Smad ubiquitin regulatory factor 2 (Smurf2) is a HECT E3 ligase that negatively regulates this pathway by targeting components for ubiquitination and degradation, including the TGF-β type I receptor (TβRI) and the receptor-regulated Smads (R-Smads).[7][11][12] By inhibiting Smurf2, this compound can enhance TGF-β signaling.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Neural precursor cell expressed developmentally down-regulated 4-like (NEDD4L) is a HECT E3 ligase that negatively regulates Wnt signaling by targeting Dishevelled (Dvl) for proteasomal degradation.[13][14] Inhibition of NEDD4L by this compound would be expected to stabilize Dvl, leading to the activation of the Wnt pathway.
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in development, wound healing, and cancer metastasis.[14][15][16] TGF-β is a potent inducer of EMT, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as N-cadherin and Vimentin.[14][17][18] This process is often mediated by the upregulation of transcription factors like Snail, Slug, and ZEB1.[18][19] Since this compound can potentiate TGF-β signaling by inhibiting Smurf2, it may indirectly influence the expression of these EMT markers.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro HECT E3 Ligase Auto-Ubiquitination Assay for IC50 Determination
This assay measures the auto-ubiquitination activity of a HECT E3 ligase in the presence of varying concentrations of this compound to determine its IC50 value.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b or UbcH7)
-
Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4, WWP1)
-
Human recombinant ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Western blotting apparatus and reagents
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.
-
Serially dilute this compound in DMSO to achieve a range of desired concentrations. Add the diluted this compound or DMSO (vehicle control) to reaction tubes.
-
Add the recombinant HECT E3 ligase to each tube.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the high molecular weight ubiquitin smear, which represents auto-ubiquitinated E3 ligase.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.[16][20]
References
- 1. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HECT Domain-containing E3 Ubiquitin Ligase NEDD4L Negatively Regulates Wnt Signaling by Targeting Dishevelled for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snail and Slug Promote Epithelial-Mesenchymal Transition through β-Catenin–T-Cell Factor-4-dependent Expression of Transforming Growth Factor-β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HECT domain-containing E3 ubiquitin ligase NEDD4L negatively regulates Wnt signaling by targeting dishevelled for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming growth factor-beta1 represses E-cadherin production via slug expression in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEDD4 and NEDD4L regulate Wnt signalling and intestinal stem cell priming by degrading LGR5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Transforming growth factor β-induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers [frontiersin.org]
- 20. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]
The Role of Heclin in Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, making the enzymes of the ubiquitin-proteasome system attractive targets for therapeutic intervention. Among these, the HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases play a pivotal role in substrate recognition and ubiquitin transfer. This technical guide provides a comprehensive overview of Heclin, a small molecule inhibitor of HECT E3 ligases. We will delve into its mechanism of action, its impact on key signaling pathways, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the intricacies of the ubiquitination process and for professionals involved in the development of novel therapeutics targeting this pathway.
Introduction to this compound and HECT E3 Ligases
The human genome encodes approximately 28 HECT E3 ligases, which are characterized by a conserved C-terminal HECT domain of about 350 amino acids. This domain is responsible for accepting ubiquitin from an E2 ubiquitin-conjugating enzyme and subsequently transferring it to a substrate protein. HECT E3 ligases are integral to numerous cellular functions, including protein trafficking, DNA repair, and the regulation of signaling pathways.[1]
This compound has been identified as a potent and selective inhibitor of a range of HECT E3 ligases.[1] Unlike many inhibitors that act as competitive binders at the E2 binding site, this compound employs a unique mechanism of action. It induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue.[1][2] This modification renders the enzyme catalytically inactive. Notably, this compound shows selectivity for HECT E3 ligases over RING domain E3 ligases, making it a valuable tool for dissecting the roles of these two major classes of E3 ligases.[2]
Quantitative Data: this compound Inhibition of HECT E3 Ligases
This compound has been demonstrated to inhibit the in vitro auto-ubiquitination activity of several HECT E3 ligases with IC50 values in the low micromolar range. The inhibitory concentrations for some of the well-characterized HECT E3 ligases are summarized in the table below.
| HECT E3 Ligase | IC50 (µM) | Reference |
| Nedd4 | 6.3 | [1] |
| Smurf2 | 6.8 | [1] |
| WWP1 | 6.9 | [1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of HECT E3 ligases has been shown to impact several critical signaling pathways. By preventing the ubiquitination and subsequent degradation of key substrate proteins, this compound can modulate the activity of these pathways.
Smurf2-Mediated Ubiquitination of Dvl2
The HECT E3 ligase Smurf2 is known to target the Dishevelled-2 (Dvl2) protein, a key component of the Wnt signaling pathway, for ubiquitination and proteasomal degradation.[1][3][4][5] this compound has been shown to inhibit this process, leading to the stabilization of Dvl2.[1]
Caption: this compound inhibits Smurf2-mediated ubiquitination and degradation of Dvl2.
Nedd4-Mediated Ubiquitination of Ndfip2
Nedd4, another member of the HECT E3 ligase family, targets the Nedd4 family-interacting protein 2 (Ndfip2) for ubiquitination. This interaction is crucial for various cellular processes, including protein trafficking.[1] this compound effectively blocks the ubiquitination of Ndfip2 by Nedd4.[1]
Caption: this compound blocks Nedd4-mediated ubiquitination of Ndfip2.
Smurf2-Mediated Ubiquitination of Smad1
Smurf2 also plays a role in the transforming growth factor-beta (TGF-β) signaling pathway by targeting Smad1 for ubiquitination and subsequent degradation.[6][7] Inhibition of Smurf2 by this compound can, therefore, lead to an accumulation of Smad1 and modulation of TGF-β signaling.[1]
Caption: this compound prevents Smurf2-mediated ubiquitination and degradation of Smad1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound in ubiquitination.
In Vitro HECT E3 Ligase Ubiquitination Assay
This assay is used to determine the direct inhibitory effect of this compound on the catalytic activity of a specific HECT E3 ligase.
Caption: Workflow for an in vitro HECT E3 ligase ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b/c or UbcH7)
-
Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4)
-
Wild-type ubiquitin
-
ATP solution (10 mM)
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE sample buffer
-
Deionized water
Protocol:
-
Prepare the reaction mixture on ice in a total volume of 20-30 µL. Add the following components in order:
-
Deionized water to the final volume
-
10x Ubiquitination buffer (to 1x final concentration)
-
ATP solution (to 1 mM final concentration)
-
E1 enzyme (e.g., 50-100 nM final concentration)
-
E2 enzyme (e.g., 0.5-1 µM final concentration)
-
Ubiquitin (e.g., 5-10 µM final concentration)
-
HECT E3 ligase (e.g., 0.2-0.5 µM final concentration)
-
-
Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 30-60 minutes.
-
Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies against ubiquitin and the specific HECT E3 ligase to detect polyubiquitin chain formation and auto-ubiquitination.
Nickel-NTA Pulldown of His-Tagged Ubiquitinated Proteins
This protocol is designed to enrich for ubiquitinated proteins from cell lysates of cells treated with this compound, allowing for the assessment of changes in the ubiquitination status of specific target proteins.[8]
Caption: Workflow for Ni-NTA pulldown of His-tagged ubiquitinated proteins.
Materials:
-
HEK293T cells
-
Plasmids encoding His-tagged ubiquitin, the HECT E3 ligase of interest, and the substrate protein
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0)
-
Wash buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3)
-
Elution buffer (200 mM imidazole in wash buffer)
-
Ni-NTA agarose beads
-
SDS-PAGE sample buffer
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing His-tagged ubiquitin, the HECT E3 ligase, and the substrate protein.
-
24-48 hours post-transfection, treat the cells with this compound or DMSO for the desired time. It is recommended to also treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Harvest the cells and lyse them in denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with pre-equilibrated Ni-NTA agarose beads for 2-4 hours at room temperature with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ubiquitinated proteins with elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the substrate protein and other proteins of interest.
Luciferase Reporter Assay for HIF-1α Activity
This assay is used to measure the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a substrate that can be regulated by HECT E3 ligases like Smurf2.[9] Inhibition of Smurf2 by this compound can lead to increased HIF-1α stability and transcriptional activity.
Caption: Workflow for a HIF-1α luciferase reporter assay.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Hypoxia Response Element (HRE)-driven firefly luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the chosen cell line with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Incubate the cells under either normoxic or hypoxic (e.g., 1% O2) conditions for 16-24 hours.
-
Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. An increase in the normalized luciferase activity in this compound-treated cells indicates an enhancement of HIF-1α transcriptional activity.[10]
Conclusion
This compound represents a valuable chemical tool for the study of HECT E3 ligase function and the broader ubiquitin-proteasome system. Its distinct mechanism of action and selectivity provide researchers with a means to specifically probe the roles of HECT E3 ligases in various cellular processes and disease states. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the function of this compound and to aid in the development of novel therapeutic strategies targeting the ubiquitination pathway.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Smad degradation and activity by Smurf2, an E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Smad degradation and activity by Smurf2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
Heclin: A Technical Guide to its Molecular Targets and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases. It serves as a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination processes. This document provides a comprehensive overview of this compound's known molecular targets, its mechanism of action, and its impact on downstream signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided, along with visual representations of key cellular processes affected by this inhibitor.
Molecular Targets of this compound
This compound has been shown to inhibit several members of the Nedd4 family of HECT E3 ubiquitin ligases. The inhibitory concentrations (IC50) for its primary targets are summarized in the table below.
| Target HECT E3 Ligase | In Vitro IC50 (µM) | Cellular IC50 (µM) |
| Smurf2 | 6.8[1][2][3] | 9 (autoubiquitination in HEK293 cells)[3][4] |
| Nedd4 | 6.3[1][2][3] | - |
| WWP1 | 6.9[1][2][3] | - |
In addition to its specific targets, this compound exhibits cytotoxicity in HEK293 cells with an IC50 of 45 µM[3]. This suggests that the collective activity of HECT E3 ligases is crucial for the survival of these cells.
Mechanism of Action
This compound employs a unique mechanism of action that distinguishes it from competitive inhibitors. Instead of blocking the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain of its target ligases.[1][5][6] This conformational shift is believed to expose the active site cysteine residue, rendering it susceptible to oxidation.[1][5][6] The oxidation of this critical cysteine residue inactivates the E3 ligase, thereby preventing the transfer of ubiquitin to its substrates.
Downstream Signaling Pathways
The inhibition of HECT E3 ligases by this compound has significant consequences for various cellular signaling pathways. One of the most well-characterized downstream effects is the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
TGF-β Signaling Pathway
Smurf1 and Smurf2 are key negative regulators of the TGF-β pathway. They target components of the pathway, including the TGF-β receptors and the receptor-regulated SMADs (R-SMADs), for ubiquitin-mediated degradation. By inhibiting Smurf2, this compound can lead to the stabilization and accumulation of these signaling components, resulting in an potentiation of TGF-β signaling.
Cell Viability and Apoptosis
Prolonged exposure to this compound leads to cell death in HEK293 cells.[1] While the precise apoptotic cascade initiated by this compound has not been fully elucidated, it is understood that the inhibition of essential HECT E3 ligases disrupts cellular homeostasis, ultimately triggering programmed cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound and its effects. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Ubiquitination Assay
This assay is used to determine the ability of a HECT E3 ligase to ubiquitinate a substrate in the presence and absence of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b or UbcH7)
-
Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4)
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and/or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in ubiquitination reaction buffer.
-
Add this compound at various concentrations (and a DMSO control) to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the HECT E3 ligase and ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate to observe the appearance of higher molecular weight ubiquitinated species.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput screening assay can be adapted to identify inhibitors of the interaction between a HECT E3 ligase and its binding partners.
Materials:
-
HECT E3 ligase fused to a tag (e.g., GST)
-
Binding partner (e.g., a bicyclic peptide) fused to another tag (e.g., Biotin)
-
AlphaScreen GST Donor beads
-
AlphaScreen Streptavidin Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Add the tagged HECT E3 ligase, tagged binding partner, and this compound (or DMSO) to the wells of a 384-well plate.
-
Incubate for a defined period to allow for binding.
-
Add the AlphaScreen Donor and Acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of the protein-protein interaction.
Fluorescence Polarization Assay
This assay can be used to monitor the interaction between a fluorescently labeled E2 enzyme and the HECT domain in the presence of this compound.
Materials:
-
Fluorescently labeled E2 enzyme (e.g., with FITC or a similar fluorophore)
-
Recombinant HECT domain
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound
-
Black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Add a fixed concentration of the fluorescently labeled E2 enzyme to the wells of the microplate.
-
Add increasing concentrations of the HECT domain to the wells.
-
Add this compound (or DMSO) to the wells.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization. An increase in polarization indicates binding. This compound's effect on this binding can thus be quantified.
Conclusion
This compound is a potent and selective inhibitor of HECT E3 ubiquitin ligases with a distinct mechanism of action. Its ability to modulate key signaling pathways, such as the TGF-β pathway, makes it a valuable research tool for dissecting the roles of these enzymes in cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential therapeutic applications.
References
- 1. tribioscience.com [tribioscience.com]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Heclin as a Chemical Probe for Elucidating the Function of Smurf2 Ubiquitin Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Smurf2 Ubiquitin Ligase
Smad Ubiquitination Regulatory Factor 2 (Smurf2) is a member of the HECT (Homologous to E6AP C-terminus) family of E3 ubiquitin ligases.[1][2] These enzymes play a crucial role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, marking them for degradation or altering their function. Smurf2 is a key regulator of a multitude of cellular processes, including the Transforming Growth Factor-beta (TGF-β) signaling pathway, cell polarity, genomic stability, and cell cycle control.[3][4] Dysregulation of Smurf2 activity has been implicated in various diseases, including cancer and cardiac hypertrophy.[1][5]
Smurf2 contains a C2 domain, two WW domains for substrate recognition, and a C-terminal HECT domain that harbors the catalytic activity.[6][7] The activity of Smurf2 is autoinhibited by an intramolecular interaction between its C2 and HECT domains.[6][8] This autoinhibition can be released by activator proteins like SMAD7.[9]
Heclin: A Small Molecule Inhibitor of HECT E3 Ligases
This compound (HECT ligase inhibitor) is a small molecule compound identified through a high-throughput screen designed to find molecules that could displace a bicyclic peptide inhibitor from the HECT domain of Smurf2.[10] It has emerged as a valuable chemical tool for studying the biological functions of Smurf2 and other Nedd4 family HECT E3 ligases.[10][11] this compound is selective for HECT-type ligases over RING-type ligases.[11][12]
Mechanism of Action of this compound
Unlike the bicyclic peptide from which its discovery was based, this compound does not act as a competitive inhibitor of the E2 ubiquitin-conjugating enzyme binding to the HECT domain.[10][12] Instead, experimental evidence from hydrogen-deuterium exchange studies and E2 competition experiments suggests a unique mechanism of action.[12] this compound appears to induce a conformational change in the HECT domain, which renders the catalytic cysteine residue more susceptible to oxidation.[10][12] This leads to the inhibition of the ligase's ubiquitination activity. The action of this compound is reversible in cells.[10][12]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several HECT E3 ligases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | Assay Type | IC50 (µM) | Reference |
| Smurf2 HECT domain | In vitro auto-ubiquitination | 6.8 | [11][13] |
| Nedd4 HECT domain | In vitro auto-ubiquitination | 6.3 | [11][13] |
| WWP1 HECT domain | In vitro auto-ubiquitination | 6.9 | [11][13] |
| Smurf2 (full-length) | In vivo auto-ubiquitination (HEK293 cells) | 9.0 | [12][13][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate application of this compound in research. Below are protocols for key experiments used to study Smurf2 inhibition by this compound.
In Vitro Smurf2 Auto-Ubiquitination Assay
This assay measures the ability of Smurf2 to ubiquitinate itself, a hallmark of HECT E3 ligase activity, in a controlled, cell-free environment.
Materials:
-
Purified recombinant GST-Smurf2 (wild-type)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH7)
-
HA-tagged Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody, Anti-GST antibody
Protocol:
-
Prepare the ubiquitination reaction mixture in the reaction buffer containing E1 enzyme (e.g., 100 ng), E2 enzyme (e.g., 200 ng), HA-Ubiquitin (e.g., 5 µg), and ATP (e.g., 2 mM).
-
Add purified GST-Smurf2 (e.g., 250 ng) to the reaction mixture.
-
For the experimental condition, add this compound at various concentrations. For the control, add an equivalent volume of DMSO.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect the polyubiquitin chains on Smurf2. An anti-GST antibody can be used to confirm the loading of Smurf2.
-
Analyze the band intensity to quantify the level of auto-ubiquitination.
Cell-Based Substrate Ubiquitination Assay
This assay assesses the effect of this compound on the ubiquitination of a specific Smurf2 substrate within a cellular context.
Materials:
-
HEK293T cells or other suitable cell line
-
Expression plasmids for Myc-Smurf2, the substrate of interest (e.g., HA-AXIN1), and His-Ubiquitin
-
Lipofectamine or other transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer or similar)
-
Antibodies for immunoprecipitation (e.g., anti-HA) and Western blotting (e.g., anti-His, anti-Myc, anti-HA)
-
Protein A/G agarose beads
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing Myc-Smurf2, the HA-tagged substrate, and His-Ubiquitin.
-
After 24-48 hours, treat the cells with this compound at the desired concentration or DMSO (vehicle control) for a specified duration (e.g., 4-6 hours).
-
Add a proteasome inhibitor (e.g., MG132 at 10 µM) for the last 4 hours of the this compound treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Perform immunoprecipitation of the substrate protein using an anti-HA antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using an anti-His antibody to detect ubiquitinated substrate and an anti-HA antibody to confirm immunoprecipitation of the substrate. Input lysates should also be probed with anti-Myc and anti-HA to confirm protein expression.
Visualizing Signaling Pathways and Workflows with this compound
Graphviz diagrams are provided to illustrate the role of this compound in modulating Smurf2-regulated pathways.
General Inhibition of Smurf2-Mediated Ubiquitination
This compound's Role in TGF-β Signaling
The TGF-β pathway is negatively regulated by Smurf2, which targets key components for degradation. This compound can be used to study the consequences of inhibiting this negative feedback.
This compound's Impact on HIF-1α Regulation
Smurf2 has been identified as an E3 ligase that can target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation, a process that can be studied using this compound.[6][7][15]
This compound's Effect on the AXIN1/Wnt/β-catenin Pathway
This compound has been used to demonstrate that Smurf2 targets AXIN1, a negative regulator of the Wnt/β-catenin pathway, for degradation.[5] This positions Smurf2 as an activator of Wnt signaling.
Applications in Research and Drug Development
This compound serves as an indispensable tool for dissecting the complex biology of Smurf2.
-
Target Validation: By inhibiting Smurf2 in cellular and animal models, researchers can validate it as a potential therapeutic target. For example, using this compound to treat neonatal rat cardiomyocytes significantly inhibited Angiotensin II-induced hypertrophy.[5] Similarly, administering this compound to mice suppressed cardiac hypertrophy induced by transverse aortic constriction.[5]
-
Pathway Analysis: this compound allows for the acute inhibition of Smurf2, enabling the study of its immediate effects on signaling pathways without the confounding factors of genetic knockdown or knockout, which can lead to compensatory mechanisms. Studies have used this compound to confirm Smurf2's role in regulating HIF-1α levels in colorectal cancer cells.[6][15]
-
Substrate Discovery: By stabilizing Smurf2 substrates, this compound treatment coupled with proteomics can facilitate the identification of novel proteins targeted by Smurf2 for degradation.
-
Drug Development Lead: While this compound itself has some liabilities, such as a metabolically unstable furan ring, and a relatively broad target spectrum among Nedd4-family ligases, its discovery demonstrates that HECT domains are "druggable".[10][12] It provides a scaffold and a mechanistic starting point for the development of more potent and specific Smurf2 inhibitors for therapeutic use.
Conclusion
This compound has proven to be a pivotal small molecule for the functional investigation of the Smurf2 E3 ubiquitin ligase. Its unique mechanism of action and established inhibitory profile provide a solid foundation for its use as a chemical probe. This guide provides the quantitative data, experimental frameworks, and pathway visualizations necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, ultimately advancing our understanding of Smurf2-mediated biological processes and their roles in human disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. The WW-HECT protein Smurf2 interacts with the Docking Protein NEDD9/HEF1 for Aurora A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]
- 5. SMURF2 inhibition attenuates cardiac hypertrophy through blocking ubiquitination degradation of AXIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Identification of Smurf2 as a HIF-1α degrading E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterisation of SMURF2-targeting modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 12. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- 15. aacrjournals.org [aacrjournals.org]
Investigating Nedd4 E3 Ligase Activity with the Heclin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the E3 ubiquitin ligase Nedd4, its role in cellular signaling, and the use of the small molecule inhibitor Heclin to probe its activity. It includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of relevant pathways and workflows.
Introduction to Nedd4
Neural precursor cell expressed developmentally down-regulated protein 4 (Nedd4) is the founding member of the Nedd4 family of HECT (Homologous to E6-AP Carboxyl Terminus) domain E3 ubiquitin ligases.[1] These enzymes are critical regulators of numerous cellular processes by catalyzing the attachment of ubiquitin to substrate proteins, thereby controlling their degradation, localization, or function.[1][2]
Nedd4 is characterized by a modular structure consisting of an N-terminal C2 domain for membrane localization, multiple WW domains for substrate recognition (specifically binding to PPxY motifs), and a C-terminal HECT domain that possesses the catalytic activity for ubiquitin transfer.[3][4] Nedd4 accepts activated ubiquitin from an E2 conjugating enzyme (such as UbcH5B/C, UbcH6, or UbcH7) onto a conserved cysteine residue within the HECT domain, forming a transient thioester intermediate before transferring it to the substrate.[1]
Due to its role in regulating the stability of numerous proteins, Nedd4 is implicated in a wide array of signaling pathways and cellular functions, including:
-
Growth Factor Signaling: Nedd4 regulates the trafficking and stability of receptors like the Insulin-like Growth Factor-1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR1).[1][2][5]
-
Tumor Suppression and Oncogenesis: Nedd4 exhibits a dual role in cancer. It can act as an oncogene by promoting the degradation of the tumor suppressor PTEN, leading to hyperactivation of the PI3K-AKT pathway.[2][6] Conversely, it can function as a tumor suppressor by targeting components of the Wnt and Notch signaling pathways for degradation.[2][6][7]
-
Ion Channel Regulation: Nedd4 and its close homolog Nedd4-2 are known to regulate the cell surface expression and activity of ion channels, most notably the epithelial sodium channel (ENaC).[2][8]
-
Autophagy: Nedd4 can stimulate autophagy by targeting key components like Beclin-1 for ubiquitination.[1][2]
This compound: A Small Molecule Inhibitor of HECT E3 Ligases
This compound is a small molecule identified as a broad inhibitor of HECT E3 ubiquitin ligases.[9] It is selective for HECT-type ligases over RING-type ligases, making it a valuable tool for distinguishing between these two major classes of E3s.[10][11]
Mechanism of Action: this compound does not function as a competitive inhibitor of E2 enzyme binding.[9][12] Instead, it is proposed to bind to the HECT domain and induce a conformational change.[1][9] This altered conformation allows for the oxidation of the active site catalytic cysteine (Cys867 in Nedd4), which blocks the crucial step of forming the Ub-E3 thioester bond, thereby inhibiting ubiquitination.[1][2][9]
Nedd4 Signaling Pathways and Inhibition by this compound
Nedd4 is a central node in several critical signaling pathways. Its activity, and thus the stability of its substrates, can be modulated by this compound. The diagram below illustrates Nedd4's role in the PTEN/PI3K/Akt pathway, a key regulator of cell growth and survival often dysregulated in cancer.
Nedd4-mediated degradation of PTEN and its inhibition by this compound.
Quantitative Analysis of this compound Inhibition
This compound has been shown to inhibit Nedd4 and other Nedd4-family HECT ligases with IC50 values in the low micromolar range. This data is critical for designing experiments and interpreting results.
| Enzyme/Process | Inhibitor | IC50 Value (μM) | Assay Type | Reference |
| Nedd4 | This compound | 6.3 - 7.0 | In vitro ubiquitination | [2][10][13][14][15] |
| Smurf2 | This compound | 6.8 | In vitro ubiquitination | [10][13][14][15] |
| WWP1 | This compound | 6.9 | In vitro ubiquitination | [10][13][14][15] |
| Smurf2 Autoubiquitination | This compound | 9.0 | Cell-based (HEK293) | [14][16] |
| HEK293 Cell Cytotoxicity | This compound | 45.0 | Cell viability | [14] |
Experimental Protocols and Workflows
Investigating the Nedd4-Heclin interaction requires specific biochemical and cell-based assays. A typical workflow involves confirming Nedd4's E3 ligase activity and then assessing the dose-dependent inhibitory effect of this compound.
General Experimental Workflow
The following diagram outlines a standard workflow for assessing the inhibition of Nedd4-mediated substrate ubiquitination.
Workflow for determining this compound's IC50 against Nedd4 activity.
Detailed Protocol: In Vitro Nedd4 Ubiquitination Assay
This protocol is adapted from established methodologies for assessing E3 ligase activity in vitro.[4][17][18][19]
Objective: To measure the ubiquitination of a substrate protein by recombinant Nedd4 and assess inhibition by this compound.
Materials:
-
Recombinant Human E1 Activating Enzyme
-
Recombinant Human E2 Conjugating Enzyme (e.g., UbcH5b or UbcH6)[4]
-
Recombinant Human Ubiquitin
-
Recombinant Human Nedd4 (full-length or catalytic domain)
-
Substrate protein (e.g., GST-tagged cytoplasmic domain of a known Nedd4 target)[4]
-
This compound (dissolved in DMSO)[12]
-
ATP solution (10 mM)
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing all common reaction components. For a final reaction volume of 50 µL, this would include:
-
5 µL of 10x Reaction Buffer
-
E1 Enzyme (e.g., 100 nM final concentration)
-
E2 Enzyme (e.g., 1 µM final concentration)
-
Ubiquitin (e.g., 5-10 µg)
-
Substrate Protein (e.g., 1-2 µg)
-
Nuclease-free water to volume
-
-
Aliquot and Add Nedd4: Aliquot the master mix into microcentrifuge tubes. Add recombinant Nedd4 to each tube to a final concentration of 100-500 nM. Include a "No E3" negative control tube.
-
Add Inhibitor: Add this compound to the reaction tubes at a range of final concentrations (e.g., 0.1 µM to 50 µM). For the positive control (no inhibition) and "No E3" control, add an equivalent volume of DMSO vehicle.
-
Initiate Reaction: Add ATP to a final concentration of 1 mM to each tube to start the reaction.
-
Incubation: Mix gently and incubate the reactions at 37°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analysis:
-
Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot. Probe with a primary antibody against the substrate protein.
-
The presence of a high-molecular-weight smear or ladder of bands above the unmodified substrate indicates successful ubiquitination.
-
To confirm, the blot can be stripped and re-probed with an anti-ubiquitin antibody.
-
-
Data Quantification: Use densitometry software to quantify the intensity of the ubiquitinated substrate bands. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Conclusion
Nedd4 is a pivotal E3 ubiquitin ligase that regulates diverse and critical cellular pathways. Its dysregulation is linked to numerous diseases, making it an attractive therapeutic target. This compound serves as a crucial chemical tool for researchers, providing a means to selectively inhibit HECT E3 ligases and dissect their specific roles in complex biological systems. The methodologies and data presented in this guide offer a framework for effectively investigating Nedd4 activity and exploring the functional consequences of its inhibition in various experimental contexts.
References
- 1. NEDD4: The founding member of a family of ubiquitin-protein ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The many substrates and functions of NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEDD4 - Wikipedia [en.wikipedia.org]
- 9. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. astorscientific.us [astorscientific.us]
- 12. tribioscience.com [tribioscience.com]
- 13. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Sapphire Bioscience [sapphirebioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. docs.abcam.com [docs.abcam.com]
WWP1 inhibition profile of Heclin
An In-depth Technical Guide on the WWP1 Inhibition Profile of Heclin
Introduction
WW domain-containing E3 ubiquitin protein ligase 1 (WWP1) is a member of the Homologous to the E6-associated protein Carboxyl Terminus (HECT) family of E3 ubiquitin ligases.[1][2] These enzymes play a critical role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, thereby regulating their degradation, localization, and activity.[1][2] WWP1 is implicated in a variety of cellular processes and its dysregulation is linked to numerous diseases, including cancer, making it an attractive therapeutic target.[1][3] this compound has been identified as a small molecule inhibitor of HECT E3 ubiquitin ligases, including WWP1.[4][5] This document provides a comprehensive technical overview of the inhibition profile of this compound against WWP1, detailing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Inhibition Profile
This compound demonstrates inhibitory activity against WWP1 in the low micromolar range. Its potency has been characterized alongside other members of the Nedd4 subfamily of HECT ligases, indicating a broad-spectrum inhibitory effect on this class of enzymes rather than specific inhibition of WWP1.[4][6] this compound is noted for its selectivity for HECT-mediated ubiquitination over RING-mediated processes.[6]
| E3 Ligase | Assay Type | IC50 Value (μM) | Source |
| WWP1 | HECT Ligase Domain Autoubiquitination | 6.9 | [3][5][7] |
| Smurf2 | HECT Ligase Domain Autoubiquitination | 6.8 | [5] |
| Smurf2 | Cellular Autoubiquitination (HEK293) | 9 | [5][6] |
| Nedd4 | HECT Ligase Domain Autoubiquitination | 6.3 | [5] |
Mechanism of Action
Initial studies to elucidate this compound's mechanism revealed that it does not function as a competitive inhibitor of E2 ubiquitin-conjugating enzyme binding.[4] Fluorescence polarization assays and experiments with varying E2 concentrations showed that the IC50 of this compound was largely unaffected, suggesting a non-competitive mode of action with respect to the E2 enzyme.[4][6]
Further investigation indicates that this compound induces a conformational change in the HECT domain.[4] This altered conformation renders the active site cysteine residue more susceptible to oxidation, leading to the inhibition of the ligase's catalytic activity.[4][6] This mechanism is distinct from direct competitive inhibition at the E2 binding site.[4] The inhibitory effect of this compound has been observed to be reversible in cellular contexts.[6]
Caption: Proposed mechanism of this compound action on the WWP1 HECT domain.
WWP1 Signaling Pathway and Inhibition by this compound
WWP1, as a HECT E3 ligase, participates in a two-step catalytic cycle to transfer ubiquitin to a substrate. First, ubiquitin is transferred from an E2 ubiquitin-conjugating enzyme to the catalytic cysteine residue within the WWP1 HECT domain, forming a thioester intermediate. Second, WWP1 transfers the bound ubiquitin to a lysine residue on a target substrate protein. This compound disrupts this process by promoting the oxidation of the catalytic cysteine, preventing the formation of the ubiquitin-thioester intermediate and subsequent substrate ubiquitination.
Caption: Inhibition of the WWP1-mediated ubiquitination pathway by this compound.
Experimental Protocols
The characterization of this compound's inhibitory activity against WWP1 relies on several key biochemical and cellular assays.
In Vitro HECT Autoubiquitination Assay
This assay measures the ability of a HECT E3 ligase to ubiquitinate itself, a common proxy for its catalytic activity. The inhibition of this process is used to determine IC50 values.
Methodology:
-
Reaction Mixture Preparation: Reactions are prepared in a buffer (e.g., 40 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP).[8] The mixture contains recombinant E1 activating enzyme (e.g., 50 nM), E2 conjugating enzyme (e.g., UbcH5, 1 µM), recombinant WWP1 HECT domain, and ubiquitin (e.g., 50 µM).[8]
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixtures at a range of final concentrations. A DMSO-only control is included.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP (e.g., 5 mM) and incubated at 30°C or 37°C for a defined period (e.g., 60 minutes).[8]
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: Samples are resolved by SDS-PAGE. The formation of higher molecular weight, polyubiquitinated WWP1 is visualized by Western blotting with an anti-WWP1 or anti-ubiquitin antibody, or by protein staining (e.g., Colloidal Blue).[8]
-
Quantification: The depletion of unmodified WWP1 or the appearance of ubiquitinated species is quantified using densitometry.[8] IC50 values are calculated by fitting the dose-response data to a non-linear regression curve.
Caption: General workflow for an in vitro autoubiquitination assay.
Cellular Ubiquitination Assay
This assay assesses the effect of this compound on the ubiquitination of a specific WWP1 substrate within a cellular environment.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured.[5] Cells are co-transfected with plasmids encoding WWP1 and a known substrate (e.g., Dishevelled 2, PTEN).[4][5][8]
-
Inhibitor Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Proteasome Inhibition (Optional): To allow for the accumulation of ubiquitinated proteins, cells may be treated with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.[9]
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the substrate of interest is immunoprecipitated using a specific antibody.
-
Analysis: The immunoprecipitated samples are analyzed by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the extent of substrate ubiquitination. The input lysates are also blotted to confirm protein expression levels.
-
Interpretation: A reduction in the ubiquitination signal in this compound-treated cells compared to the control indicates inhibitory activity.
Conclusion
This compound is a micromolar-range inhibitor of the WWP1 HECT E3 ubiquitin ligase.[5] It acts via a non-competitive mechanism that involves inducing a conformational change in the HECT domain, which increases the susceptibility of the catalytic cysteine to inhibitory oxidation.[4] While effective against WWP1, this compound also inhibits other Nedd4-family HECT ligases, classifying it as a broad-spectrum inhibitor for this enzyme class.[4] The data and protocols summarized herein provide a technical foundation for researchers utilizing this compound as a chemical probe to study the biological functions of WWP1 and related HECT E3 ligases.
References
- 1. WWP1 E3 ligase at the crossroads of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of p53 localization and transcription by the HECT domain E3 ligase WWP1 - PMC [pmc.ncbi.nlm.nih.gov]
Heclin: A Technical Guide to a Research Tool for HECT E3 Ligase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin is a pioneering small molecule inhibitor of HECT E3 ubiquitin ligases, discovered through an innovative screening process involving the displacement of bicyclic peptides. It serves as a valuable research tool for investigating the roles of specific HECT E3 ligases in various cellular processes. Unlike many inhibitors that target the active site directly, this compound employs a unique allosteric mechanism. It induces a conformational change within the HECT domain, leading to the oxidation of the catalytic cysteine and subsequent inhibition of ubiquitination. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, intended to facilitate its use in research and drug development.
Discovery and Development
The identification of this compound stemmed from a multi-step screening process designed to find small molecule inhibitors of the HECT E3 ligase Smurf2.[1]
Initial High-Throughput Screening
The initial phase involved a high-throughput screen to identify compounds that could disrupt the interaction between the Smurf2 HECT domain and a bicyclic peptide known to bind to its E2 ubiquitin-conjugating enzyme binding site. This was achieved using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format.
Hit Validation and Optimization
Positive hits from the primary screen were then subjected to secondary assays to confirm their inhibitory activity against the auto-ubiquitination of the Smurf2 HECT domain.[1] Among the validated hits, a compound designated as compound III, later named this compound, demonstrated significant and consistent inhibition. Further characterization revealed its inhibitory activity against other HECT E3 ligases, such as Nedd4 and WWP1.[2][3]
Mechanism of Action
This compound's mechanism of action is distinct from that of competitive inhibitors. Instead of directly blocking the binding of the E2 ubiquitin-conjugating enzyme, this compound induces a conformational change in the HECT domain.[1] This alteration in the protein's three-dimensional structure renders the catalytic cysteine residue more susceptible to oxidation. The oxidation of this critical cysteine residue inactivates the enzyme, thereby preventing the transfer of ubiquitin to its substrates.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified against several HECT E3 ubiquitin ligases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HECT E3 Ligase | IC50 (μM) |
| Nedd4 | 6.3[2] |
| Smurf2 | 6.8[2] |
| WWP1 | 6.9[2] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to determine the ability of this compound to inhibit the ubiquitination activity of HECT E3 ligases.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5 or UbcH7)
-
Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, or WWP1)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Protocol:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and ubiquitin (e.g., 5 µM) in ubiquitination buffer.
-
Add the recombinant HECT E3 ligase (e.g., 100 nM) to the reaction mixture.
-
Add this compound at various concentrations (or DMSO as a control). Pre-incubation of the E3 ligase with this compound for 15 minutes at room temperature is recommended.[1]
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the extent of ubiquitination.
AlphaScreen Assay for Protein-Protein Interaction
This assay was used in the initial high-throughput screening to identify inhibitors of the Smurf2-bicyclic peptide interaction.
Materials:
-
GST-tagged Smurf2 HECT domain
-
Biotinylated bicyclic peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
Protocol:
-
Add GST-tagged Smurf2 HECT domain and biotinylated bicyclic peptide to the wells of a 384-well microplate in assay buffer.
-
Add this compound or other test compounds at desired concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates disruption of the protein-peptide interaction.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is employed to study the conformational changes in the HECT domain upon this compound binding.
Materials:
-
Recombinant HECT E3 ligase
-
Deuterium oxide (D2O)
-
Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing 4 M guanidine HCl and 0.5 M TCEP)
-
Pepsin column
-
LC-MS/MS system
Protocol:
-
Incubate the HECT E3 ligase with either this compound or DMSO (control).
-
Initiate the deuterium exchange by diluting the protein-ligand mixture into a D2O-containing buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min).
-
Quench the exchange reaction by adding ice-cold quench buffer.
-
Inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 4°C).
-
Separate the resulting peptides by reverse-phase chromatography and analyze by mass spectrometry.
-
Compare the deuterium uptake of peptides from the this compound-treated and control samples to identify regions of conformational change.
Mandatory Visualizations
HECT E3 Ligase Ubiquitination Pathway
References
Methodological & Application
Heclin: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a cell-permeable small molecule that functions as a selective inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2] It demonstrates inhibitory activity against several members of the Nedd4 family, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[3][4] Unlike some inhibitors, this compound does not compete for the E2 ubiquitin-conjugating enzyme binding site. Instead, it is proposed to induce a conformational change in the HECT domain, leading to the oxidation of the catalytic cysteine residue, thereby inhibiting ubiquitin transfer to substrates.[1][2][5] This specificity for HECT-type ligases over RING-type ligases makes this compound a valuable tool for dissecting the roles of these enzymes in various cellular processes.[2]
Applications of this compound in cell culture studies include investigating the ubiquitin-proteasome system, modulating signaling pathways regulated by HECT E3 ligases (such as WNT and PI3K/Akt), and exploring potential therapeutic strategies in cancer research.[1][4][6]
Mechanism of Action
This compound disrupts the ubiquitination cascade at the final step of ubiquitin transfer from a HECT E3 ligase to its substrate protein. By inhibiting the ligase, this compound prevents the tagging of substrate proteins for proteasomal degradation or for non-proteolytic signaling functions. This leads to the accumulation of the unmodified substrate protein.
Caption: this compound inhibits HECT E3 ligases, preventing substrate ubiquitination and degradation.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound against various targets and its cytotoxic effects observed in cell culture.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Target HECT E3 Ligase | IC₅₀ Value (µM) | Citation(s) |
|---|---|---|
| Nedd4 | 6.3 | [2][3][7] |
| Smurf2 | 6.8 | [2][3][7] |
Table 2: Cellular Activity and Cytotoxicity
| Cell Line | Assay | IC₅₀ Value (µM) | Citation(s) |
|---|---|---|---|
| HEK293 | Smurf2 Autoubiquitination | 9 | [5][7][8] |
| HEK293 | Cell Cytotoxicity (24h) | 45 |[1][7] |
Application Notes
This compound serves as a critical tool for elucidating the function of specific E3 ligases.
-
Dissecting Ubiquitination Pathways: As this compound selectively inhibits HECT-type ligases, it can be used to differentiate their functions from those of the more numerous RING-type ligases.[2]
-
Cancer Research: HECT ligases are often dysregulated in cancer.[6] this compound has been shown to reduce the viability of gastric cancer cells and inhibit IGF1 signaling.[4] It also enhances the expression and activity of the transcription factor HIF-1α in colorectal and renal cancer cells, which can have context-dependent effects on tumor progression.[9]
-
Signal Transduction Research: Key signaling pathways are regulated by this compound-sensitive E3 ligases. For example, Smurf2 and Nedd4 target components of the WNT and TGF-β pathways, while WWP1 and WWP2 can regulate the PI3K/Akt pathway via ubiquitination of the tumor suppressor PTEN.[6] this compound can be used to probe the impact of these ubiquitination events on downstream signaling.
Caption: this compound's targets (HECT ligases) and their role in key signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This compound is typically supplied as a crystalline solid.[7] Concentrated stock solutions are prepared in organic solvents and stored at low temperatures for stability.
Materials:
-
This compound powder (MW: 283.32 g/mol )[3]
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution in DMSO , add 353 µL of DMSO to 1 mg of this compound powder.
-
To prepare a 50 mM stock solution in DMSO , add 70.6 µL of DMSO to 1 mg of this compound powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Solutions are stable for at least one month when stored properly.[2]
Note: Always use the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations.[3]
Protocol 2: General Protocol for Cell Treatment
This workflow outlines the basic steps for treating adherent cells with this compound for subsequent analysis.
Caption: General experimental workflow for treating cultured cells with this compound.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to assess how this compound affects the ubiquitination of a specific protein in cells. It is based on the co-expression of tagged proteins followed by affinity purification of ubiquitinated species.[1]
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Expression plasmids: E3 ligase (e.g., FLAG-Smurf2), substrate (e.g., Myc-Dvl2), and His-tagged ubiquitin (His-Ub)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and vehicle (DMSO)
-
Proteasome inhibitor (optional, e.g., 20 µM MG132)[1]
-
Cell lysis buffer (denaturing, e.g., 8 M urea-based buffer)
-
Ni-NTA agarose beads
-
Wash and Elution buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the E3 ligase, the substrate, and His-Ub.
-
Treatment: After 24-36 hours, treat the cells with the desired concentration of this compound (e.g., 10-100 µM) or DMSO for 4-6 hours. A positive control treated with a proteasome inhibitor can be included to show accumulation of ubiquitinated proteins.[1]
-
Lysis: Wash cells with PBS and lyse them under denaturing conditions to preserve ubiquitin linkages and prevent deubiquitinase activity.
-
Affinity Purification:
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature to capture His-Ub-conjugated proteins.
-
-
Washing: Wash the beads extensively with lysis buffer containing a low concentration of imidazole to remove non-specific binders.
-
Elution: Elute the bound proteins using a high-concentration imidazole buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting using an antibody against the substrate protein (e.g., anti-Myc for Myc-Dvl2). A smear of high molecular weight bands indicates polyubiquitination. Compare the intensity of this smear between this compound-treated and control samples.
Protocol 4: Cell Viability (Cytotoxicity) Assay
This protocol measures the effect of this compound on cell viability, typically after 24 hours of exposure. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a common method.[1]
Materials:
-
Cells of interest plated in an opaque-walled 96-well plate
-
This compound stock solution
-
Cell culture medium
-
CellTiter-Glo® Reagent or similar ATP-based assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, ensuring a range of concentrations (e.g., 1 µM to 100 µM). Include wells for vehicle control (DMSO) and no-cell background control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]
-
Assay:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control (defined as 100% viability), and plot the results to determine the IC₅₀ value (the concentration at which cell viability is reduced by 50%).
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of HECT E3 Ubiquitin Ligases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Heclin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Heclin, a selective inhibitor of HECT E3 ubiquitin ligases, in in vitro ubiquitination assays. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes. The specificity of this signaling is largely determined by E3 ubiquitin ligases, which recognize specific substrates. The HECT (Homologous to E6AP C-terminus) domain-containing E3 ligases are a major family of these enzymes. This compound has been identified as a small molecule inhibitor that selectively targets HECT E3 ligases over RING finger domain-containing E3 ligases.[1] This selectivity makes this compound a valuable tool for dissecting the roles of HECT E3 ligases in various biological pathways.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the E2-binding site on HECT domains. Instead, it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting the ubiquitin transfer cascade.[2]
Quantitative Data: this compound Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) of this compound has been determined for several HECT E3 ligases in in vitro assays. This data provides a crucial starting point for determining the optimal concentration for your specific experimental setup.
| HECT E3 Ligase | IC50 (µM) | Reference |
| Smurf2 | 6.8 | |
| Nedd4 | 6.3 | |
| WWP1 | 6.9 |
Based on these IC50 values and published studies, a starting concentration range of 5-15 µM is recommended for in vitro ubiquitination assays. For instance, a concentration of 8 µM this compound has been effectively used to inhibit Smurf2 in cellular assays, while 6.3 µM has been used to inhibit Nedd4.[3][4] However, the optimal concentration should be empirically determined for each specific HECT E3 ligase and substrate pair through a dose-response experiment.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro ubiquitination assay and a subsequent dose-response experiment to determine the optimal this compound concentration.
Protocol 1: Standard In Vitro Ubiquitination Assay
This protocol is designed to assess the ability of a HECT E3 ligase to ubiquitinate a substrate in the presence or absence of this compound.
Materials:
-
Enzymes:
-
E1 activating enzyme (e.g., human UBA1)
-
E2 conjugating enzyme (specific for the E3 of interest, e.g., UbcH5c or UbcH7)
-
HECT E3 ligase (e.g., Smurf2, Nedd4-1)
-
-
Substrate: Protein of interest
-
Ubiquitin: Wild-type or tagged (e.g., His-tagged, HA-tagged)
-
This compound: Stock solution in DMSO
-
ATP: 100 mM stock solution
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
Stopping Solution (2X): SDS-PAGE sample buffer
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing all components except ATP and the E1 enzyme. The final reaction volume is typically 20-50 µL. A recommended starting point for component concentrations is:
-
E1 enzyme: 50-100 nM
-
E2 enzyme: 0.2-1 µM
-
E3 ligase: 0.1-0.5 µM
-
Substrate: 0.5-2 µM
-
Ubiquitin: 5-10 µM
-
1X Reaction Buffer
-
This compound (or DMSO as a vehicle control) at the desired final concentration (e.g., 10 µM).
-
-
Pre-incubation with this compound: Add this compound or DMSO to the reaction mix and pre-incubate at 30°C for 10-15 minutes to allow the inhibitor to interact with the E3 ligase.
-
Initiate the Reaction: Add ATP to a final concentration of 2-5 mM and the E1 enzyme to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 30-90 minutes. The optimal incubation time may vary depending on the activity of the E3 ligase and should be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Analysis: Boil the samples at 95-100°C for 5 minutes. Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate or the ubiquitin tag to detect ubiquitinated species.
Protocol 2: Dose-Response Experiment for Optimal this compound Concentration
This experiment is crucial for determining the precise concentration of this compound required for effective inhibition in your specific assay.
Procedure:
-
Set up a series of reactions: Prepare multiple reaction mixes as described in Protocol 1.
-
Create a this compound dilution series: Add this compound to each reaction tube at varying final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM). Include a DMSO-only control (0 µM this compound).
-
Follow the standard protocol: Proceed with the pre-incubation, reaction initiation, incubation, and stopping steps as outlined in Protocol 1.
-
Analyze and quantify: Analyze the results by Western blotting. Quantify the intensity of the ubiquitinated substrate bands for each this compound concentration using densitometry software.
-
Determine the IC50: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for your specific experimental conditions. The optimal concentration for subsequent experiments is typically 2-5 times the determined IC50 to ensure robust inhibition.
Mandatory Visualizations
Signaling Pathway: The Ubiquitination Cascade
Caption: The enzymatic cascade of ubiquitination mediated by a HECT E3 ligase and its inhibition by this compound.
Experimental Workflow: In Vitro Ubiquitination Assay with this compound
Caption: Step-by-step workflow for performing an in vitro ubiquitination assay with the HECT E3 ligase inhibitor, this compound.
Logical Relationship: Determining Optimal this compound Concentration
Caption: Logical workflow for determining the optimal concentration of this compound for a specific in vitro ubiquitination assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NEDD4 regulates ubiquitination and stability of the cell adhesion molecule IGPR-1 via lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Stabilization with Heclin
Introduction
Heclin is a small molecule inhibitor of HECT E3 ubiquitin ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range (6.3 µM, 6.8 µM, and 6.9 µM, respectively).[1] It exhibits selectivity for HECT-type E3 ligases over RING-type ligases.[2] The ubiquitin-proteasome system is a critical pathway for protein degradation, where E3 ubiquitin ligases are responsible for recognizing specific substrate proteins.[3] HECT E3 ligases transfer ubiquitin from an E2 conjugating enzyme to a substrate protein through a transient thioester-linked E3-ubiquitin intermediate.[4][5] this compound does not competitively inhibit the binding of the E2 enzyme; instead, it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting the ligase activity.[2][6]
By inhibiting the activity of HECT E3 ligases like Nedd4 and Smurf2, this compound prevents the ubiquitination and subsequent proteasomal degradation of their substrates.[7][8] This leads to the accumulation and stabilization of these substrate proteins. Therefore, this compound is a valuable chemical tool not for studying protein degradation per se, but for identifying novel substrates of specific HECT E3 ligases and for elucidating the functional consequences of stabilizing these target proteins.
These application notes provide a framework for using this compound to identify substrates of NEDD4L and Smurf2 and to study the cellular pathways regulated by these E3 ligases.
Application 1: Identification of HECT E3 Ligase Substrates
The primary application of this compound is the identification of proteins that are targeted for degradation by HECT E3 ligases such as NEDD4L and Smurf2. The underlying principle is that inhibiting the E3 ligase with this compound will block the degradation of its substrates, leading to their accumulation within the cell. These stabilized proteins can then be identified using various proteomic techniques.
Application 2: Elucidating Cellular Functions of Substrate Proteins
By stabilizing specific substrate proteins, this compound can be used to investigate their cellular functions. For instance, if a stabilized protein is a tumor suppressor, its accumulation following this compound treatment might lead to cell cycle arrest or apoptosis. This approach allows researchers to connect specific E3 ligases to broader cellular processes through the stabilization of their key substrates.
Data Presentation
Quantitative proteomics, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) mass spectrometry, can be employed to identify and quantify proteins that accumulate upon this compound treatment. The data below represents a hypothetical outcome from such an experiment.
Table 1: Hypothetical Quantitative Proteomic Data of Proteins Stabilized by this compound Treatment
| Protein ID | Gene Name | Fold Change (this compound/DMSO) | p-value | Putative E3 Ligase | Function |
| P62873 | PTEN | 3.5 | 0.001 | NEDD4-1 | Tumor Suppressor[9] |
| Q9HCE7 | HIF-1α | 2.8 | 0.005 | Smurf2 | Transcription Factor[10] |
| P46531 | SMAD1 | 2.5 | 0.01 | Smurf2 | TGF-β Signaling[6] |
| P49407 | DVL2 | 2.2 | 0.015 | Nedd4 family | Wnt Signaling[8] |
| Q96PU5 | PARP1 | 3.1 | 0.002 | Smurf2 | DNA Repair |
Mandatory Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 5. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 6. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. pnas.org [pnas.org]
- 9. The many substrates and functions of NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Smurf2 as a HIF-1α degrading E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
Heclin Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) type E3 ubiquitin ligases.[1][2][3] Unlike RING domain ligases, HECT ligases form a thioester intermediate with ubiquitin before transferring it to a substrate. This compound exerts its inhibitory effect not by competing for the E2 ubiquitin-conjugating enzyme binding site, but by inducing a conformational change in the HECT domain. This change results in the spontaneous oxidation of the active site cysteine, thereby blocking the ubiquitination cascade.[1][2] Given the critical role of HECT E3 ligases in regulating cellular processes frequently dysregulated in cancer—such as cell cycle progression, apoptosis, and signal transduction—this compound serves as a valuable tool for investigating the therapeutic potential of HECT ligase inhibition.[2]
These application notes provide quantitative data on this compound's activity and detailed protocols for its use in treating cancer cell lines.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the known inhibitory concentrations (IC50) of this compound against specific HECT E3 ligases and its cytotoxic effect on a human cell line.
Table 1: this compound IC50 Values for HECT E3 Ubiquitin Ligases
| Target HECT Ligase | IC50 Value (µM) | Reference |
| Nedd4 | 6.3 | [1][4] |
| Smurf2 | 6.8 | [1][4] |
| WWP1 | 6.9 | [1][4] |
| Smurf2 (in-cell) | 9.0 | [1][3] |
Table 2: Cytotoxic IC50 Value of this compound
| Cell Line | Description | IC50 Value (µM) | Reference |
| HEK293 | Human Embryonic Kidney | 45 | [1] |
Note: Extensive IC50 data for this compound across a broad panel of cancer cell lines is not widely available in published literature. Researchers are encouraged to determine the IC50 for their specific cell line of interest using the protocols provided below.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the direct inhibition of HECT E3 ligases, which disrupts the ubiquitination and subsequent degradation of substrate proteins. Many of these substrates are key components of cancer-related signaling pathways. For example, the inhibition of an oncogenic E3 ligase can lead to the accumulation of a tumor suppressor protein, which in turn can trigger apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on a cancer cell line.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing and treating adherent cancer cell lines. Conditions should be optimized for your specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well, 6-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture cells until they reach 70-80% confluency. b. Wash cells with PBS, then detach them using Trypsin-EDTA. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into the appropriate plates at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Preparation: a. Prepare a stock solution of this compound (e.g., 20-100 mM) in sterile DMSO.[1][4] b. On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. c. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Treatment: a. Carefully remove the old medium from the adhered cells. b. Add the medium containing the various concentrations of this compound (and the vehicle control) to the respective wells. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period (e.g., 72 hours), add 10-20 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of this compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment using flow cytometry.
Materials:
-
This compound-treated cells (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound (e.g., at the determined IC50 concentration) for a specified time (e.g., 24 hours).[7]
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and neutralize with serum-containing media.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. static.igem.org [static.igem.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Heclin in Cardiac Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Heclin is a small molecule inhibitor of the HECT E3 ubiquitin ligase, Smurf2 (SMAD-specific E3 ubiquitin ligase 2). Emerging research has identified this compound as a promising pharmacological tool for the investigation and potential therapeutic intervention in cardiac hypertrophy. Pathological cardiac hypertrophy is a major risk factor for heart failure, and understanding the molecular mechanisms that drive this condition is crucial for developing new treatments.[1] Protein ubiquitination, a key post-translational modification, has been shown to play a significant role in the development of cardiac hypertrophy.[1]
Mechanism of Action:
In the context of cardiac hypertrophy, the E3 ubiquitin ligase Smurf2 has been identified as a pro-hypertrophic molecule. Studies have shown that the expression of Smurf2 is significantly elevated in hypertrophic cardiac tissues.[1] Smurf2 promotes cardiac hypertrophy by targeting AXIN1 for ubiquitination and subsequent proteasomal degradation. AXIN1 is a crucial component of the destruction complex that negatively regulates the Wnt/β-catenin signaling pathway. By degrading AXIN1, Smurf2 activates Wnt/β-catenin signaling, which contributes to the hypertrophic response in cardiomyocytes.[1]
This compound exerts its anti-hypertrophic effects by directly inhibiting the E3 ligase activity of Smurf2. This inhibition prevents the ubiquitination and degradation of AXIN1, leading to its stabilization.[1] The accumulation of AXIN1 enhances the activity of the destruction complex, thereby suppressing the Wnt/β-catenin signaling pathway and ultimately attenuating the hypertrophic growth of cardiomyocytes.[1]
In Vitro and In Vivo Effects:
-
In Vitro: Treatment of neonatal rat cardiomyocytes (NRCMs) with this compound has been shown to significantly inhibit angiotensin II (Ang II)-induced hypertrophy. This is evidenced by a reduction in cell surface area and decreased expression of hypertrophic markers such as atrial natriuretic peptide (Anp), brain natriuretic peptide (Bnp), and beta-myosin heavy chain (β-Mhc).[1]
-
In Vivo: In mouse models of cardiac hypertrophy induced by transverse aortic constriction (TAC), both prophylactic and therapeutic administration of this compound effectively suppresses the development of cardiac hypertrophy and preserves heart function.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Angiotensin II-Induced Cardiomyocyte Hypertrophy
| Parameter | Control | Angiotensin II (1 µM) | Angiotensin II (1 µM) + this compound (8 µM) |
| Hypertrophic Markers (mRNA levels) | |||
| Anp | Baseline | Increased | Significantly Reduced |
| Bnp | Baseline | Increased | Significantly Reduced |
| β-Mhc | Baseline | Increased | Significantly Reduced |
| Cell Morphology | |||
| Cell Surface Area | Normal | Increased | Significantly Reduced |
Data summarized from the findings reported by Li et al. (2025)[1]. "Significantly Reduced" indicates a statistically significant decrease compared to the Angiotensin II treated group.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Hypertrophy (TAC)
| Treatment Regimen | Outcome on Cardiac Hypertrophy | Effect on Heart Function |
| Prophylactic Administration | ||
| This compound (10 mg/kg/day, i.p.) for 5 weeks | Suppressed TAC-induced cardiac hypertrophy | Rescued heart function |
| Therapeutic Administration | ||
| This compound (10 mg/kg/day, i.p.) for 4 weeks | Suppressed TAC-induced cardiac hypertrophy | Rescued heart function |
Data summarized from the findings reported by Li et al. (2025)[1].
Mandatory Visualization
Caption: Signaling pathway of this compound in attenuating cardiac hypertrophy.
Caption: Experimental workflows for studying this compound's effects.
Experimental Protocols
1. In Vitro Model: Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)
-
1.1. Isolation and Culture of NRCMs:
-
Euthanize 1-2 day old Sprague-Dawley rat pups according to approved institutional animal care guidelines.
-
Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the ventricular tissue and digest with a solution of trypsin and collagenase.
-
Pre-plate the cell suspension for 1-2 hours to allow for the attachment of cardiac fibroblasts.
-
Collect the non-adherent cardiomyocytes and plate them on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.
-
Culture the cells for 24-48 hours to allow for attachment and recovery.
-
-
1.2. Induction of Hypertrophy and this compound Treatment:
-
After 24-48 hours, replace the culture medium with serum-free medium for 12-24 hours to synchronize the cells.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with this compound (8 µM) for 1-2 hours.
-
Induce hypertrophy by adding Angiotensin II (1 µM) to the culture medium.
-
Incubate the cells for 24-48 hours.
-
-
1.3. Analysis of Cardiomyocyte Hypertrophy:
-
Cell Surface Area Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin) followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers for hypertrophic markers (Anp, Bnp, β-Mhc) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
2. In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
-
2.1. Surgical Procedure:
-
Anesthetize adult male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 6-0 silk suture) around the transverse aorta between the innominate and left carotid arteries.
-
Tie the ligature around the aorta and a 27-gauge needle, then promptly remove the needle to create a standardized constriction.
-
Close the chest and allow the mouse to recover on a heating pad.
-
For sham-operated controls, perform the same procedure without tightening the ligature.
-
-
2.2. This compound Administration:
-
Prophylactic Treatment: Begin intraperitoneal (i.p.) injections of this compound (10 mg/kg/day) or vehicle (e.g., saline with a small percentage of DMSO) one day before TAC surgery and continue for the duration of the study (e.g., 5 weeks).
-
Therapeutic Treatment: Begin i.p. injections of this compound (10 mg/kg/day) or vehicle at a specified time point after TAC surgery (e.g., 1 week) and continue for the remainder of the study (e.g., 4 weeks).
-
-
2.3. Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography:
-
Perform serial echocardiography at baseline and various time points post-TAC to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and harvest the hearts.
-
Measure the heart weight to body weight ratio (HW/BW).
-
Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to evaluate fibrosis.
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA and protein from the heart tissue to analyze the expression of hypertrophic markers and signaling molecules by qRT-PCR and Western blotting, respectively.
-
-
References
Application Notes and Protocols: Assessing the Effect of Heclin on Smurf2 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smad Ubiquitination Regulatory Factor 2 (Smurf2) is a HECT-type E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] Dysregulation of Smurf2 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention.[4][5] Heclin is a small molecule inhibitor of HECT E3 ubiquitin ligases, including Smurf2, that has been shown to modulate the ubiquitination and degradation of Smurf2 substrates.[6][7][8][9]
These application notes provide detailed protocols for assessing the effect of this compound on the ubiquitination and stability of Smurf2 substrates. The described methodologies are essential for researchers investigating the therapeutic potential of targeting the Smurf2 signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound against HECT E3 Ligases
| HECT Ligase Domain | IC50 (µM) | Reference |
| Smurf2 | 6.8 | [8] |
| Nedd4 | 6.3 | [8][9] |
| WWP1 | 6.9 | [8][9] |
Table 2: Exemplary Smurf2 Substrates and their Cellular Functions
| Substrate | Cellular Function | References |
| Smad1/2 | TGF-β signaling | [1][3][10] |
| AXIN1 | Wnt/β-catenin signaling | [5][7] |
| HIF-1α | Hypoxia response | [11][12] |
| KAP1 | Transcriptional co-repressor | [13] |
| ID2 | Cell cycle regulation | [14] |
| RhoA | Cell motility and polarity | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Smurf2-mediated ubiquitination and degradation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the impact of this compound on Smurf2 substrates.
Experimental Protocols
Protocol 1: In Cellulo Assessment of this compound's Effect on Smurf2 Substrate Stability
This protocol details the investigation of this compound's impact on the protein levels of a known Smurf2 substrate in a cellular context.
1.1. Materials
-
Cell line expressing endogenous or overexpressed Smurf2 and the substrate of interest (e.g., HEK293T, HCT116).[11][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).[8]
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132).[11]
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM).[11][13]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the Smurf2 substrate, Smurf2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
1.2. Procedure
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control for a specified time course (e.g., 4-24 hours). A positive control group treated with a proteasome inhibitor like MG132 can be included to demonstrate proteasome-dependent degradation of the substrate.[11]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Smurf2 substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for Smurf2 and a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the substrate protein levels to the loading control. Compare the substrate levels in this compound-treated cells to the vehicle-treated control. An increase in the substrate's protein level upon this compound treatment suggests that this compound inhibits its Smurf2-mediated degradation.[11][12]
Protocol 2: In Cellulo Ubiquitination Assay
This protocol is designed to directly assess the effect of this compound on the ubiquitination status of a Smurf2 substrate.
2.1. Materials
-
Materials from Protocol 1.
-
Plasmids encoding HA-tagged or His-tagged Ubiquitin.[11][13]
-
Transfection reagent.
-
Immunoprecipitation (IP) buffer (a milder lysis buffer, e.g., NP-40 based).
-
Primary antibody against the Smurf2 substrate for immunoprecipitation.
-
Protein A/G agarose beads.
-
Primary antibody against Ubiquitin (HA or His tag).
2.2. Procedure
-
Transfection: Co-transfect cells with a plasmid encoding the Smurf2 substrate (if not endogenously expressed at sufficient levels) and a plasmid for HA-tagged or His-tagged ubiquitin.[11]
-
This compound Treatment: After 24-48 hours of transfection, treat the cells with this compound or vehicle control as described in Protocol 1.2. It is crucial to also treat cells with a proteasome inhibitor (MG132) for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells using IP buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against the Smurf2 substrate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with cold IP buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1.5.
-
Probe the membrane with an anti-ubiquitin (anti-HA or anti-His) antibody to detect the ubiquitinated substrate.
-
The membrane can be stripped and re-probed for the total immunoprecipitated substrate as a loading control for the IP.
-
-
Data Analysis: A decrease in the high molecular weight smear (polyubiquitinated substrate) in the this compound-treated samples compared to the vehicle control indicates that this compound inhibits Smurf2-mediated ubiquitination of the substrate.[11]
Protocol 3: In Vitro Ubiquitination Assay
This protocol allows for the direct assessment of this compound's inhibitory effect on Smurf2's catalytic activity in a reconstituted cell-free system.[16][17]
3.1. Materials
-
Recombinant human E1 ubiquitin-activating enzyme.
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c or UbcH7).
-
Recombinant active Smurf2 protein.
-
Recombinant substrate protein.
-
Ubiquitin.
-
ATP.
-
In vitro ubiquitination reaction buffer.
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
SDS-PAGE materials and Western blotting reagents as in Protocol 1.
-
Antibodies against the substrate and ubiquitin.
3.2. Procedure
-
Reaction Setup: On ice, prepare the in vitro ubiquitination reactions in microcentrifuge tubes. A typical reaction mixture includes E1, E2, Smurf2, the substrate protein, ubiquitin, and ATP in the reaction buffer.[13][16]
-
This compound Incubation: Add this compound (at various concentrations) or vehicle control to the respective reaction tubes.
-
Initiate Reaction: Transfer the tubes to a 30-37°C incubator to start the reaction. Incubate for 1-2 hours.
-
Stop Reaction: Terminate the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the reaction products by Western blotting as described in Protocol 1.5. Probe one membrane with an antibody against the substrate to observe higher molecular weight ubiquitinated forms and another with an anti-ubiquitin antibody.
-
Data Analysis: A reduction in the ubiquitinated forms of the substrate in the presence of this compound demonstrates its direct inhibitory effect on Smurf2's E3 ligase activity.[6]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on Smurf2 and its substrates. By employing these methods, scientists can elucidate the mechanism of action of this compound, identify novel Smurf2 substrates, and evaluate the therapeutic potential of inhibiting this key E3 ubiquitin ligase.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Smurf2 is a ubiquitin E3 ligase mediating proteasome-dependent degradation of Smad2 in transforming growth factor-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E3 ligase activity assay - Profacgen [profacgen.com]
- 5. Development and characterisation of SMURF2-targeting modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMURF2 inhibition attenuates cardiac hypertrophy through blocking ubiquitination degradation of AXIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Regulation of Smad degradation and activity by Smurf2, an E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Identification of Smurf2 as a HIF-1α degrading E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SMURF2 facilitates ubiquitin-mediated degradation of ID2 to attenuate lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ubiquitin Binding Region of the Smurf HECT Domain Facilitates Polyubiquitylation and Binding of Ubiquitylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 17. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating HECT and RING E3 Ligase Activity Using Heclin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway regulating protein degradation and cellular signaling, with E3 ubiquitin ligases playing a central role in substrate recognition and specificity. The two major classes of E3 ligases, HECT (Homologous to E6AP C-terminus) and RING (Really Interesting New Gene) domain-containing ligases, employ distinct catalytic mechanisms. HECT E3 ligases form a covalent thioester intermediate with ubiquitin before transferring it to the substrate, whereas RING E3 ligases act as scaffolds, facilitating the direct transfer of ubiquitin from an E2 conjugating enzyme to the substrate.[1][2] Distinguishing between these two mechanisms is crucial for elucidating signaling pathways and for the development of targeted therapeutics.
Heclin is a small molecule inhibitor that serves as a valuable tool for differentiating between HECT and RING ligase activities.[1][3] It selectively inhibits a range of HECT E3 ligases with IC50 values in the low micromolar range, while showing no significant inhibition of RING E3 ligases, such as Mdm2.[1][4][5][6] This selectivity makes this compound an ideal chemical probe for investigating the involvement of HECT ligases in various biological processes.
Mechanism of Action
This compound does not act as a competitive inhibitor of E2 binding. Instead, it induces a conformational change within the HECT domain. This altered conformation leads to the spontaneous oxidation of the active site cysteine residue, which is essential for forming the ubiquitin-thioester intermediate.[1][5] By preventing this crucial step, this compound effectively blocks the catalytic cycle of HECT E3 ligases.
Quantitative Data
The inhibitory activity of this compound against various HECT E3 ligases has been quantified, providing a clear basis for its use as a selective inhibitor.
| E3 Ligase | Ligase Type | IC50 (µM) | Reference |
| Nedd4 | HECT | 6.3 | [4][5][6] |
| Smurf2 | HECT | 6.8 | [4][5][6] |
| WWP1 | HECT | 6.9 | [4][5][6] |
| Mdm2 | RING | No inhibition observed | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of ubiquitination and the action of this compound, as well as a typical experimental workflow, the following diagrams are provided.
Caption: Differentiating HECT and RING ubiquitination pathways and this compound's mechanism.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assays of Mdm2 ubiquitin ligase activity and other ubiquitin-utilizing enzymes for inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Auto-ubiquitination of Mdm2 Enhances Its Substrate Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Heclin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Heclin, a selective inhibitor of HECT E3 ubiquitin ligases.
Introduction
This compound is a small molecule inhibitor that selectively targets the HECT (Homologous to the E6AP Carboxyl Terminus) family of E3 ubiquitin ligases.[1][2] It has been shown to inhibit several members of this family, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[1][2][3] By inhibiting these enzymes, this compound interferes with the ubiquitination of their target substrates, a critical process in cellular signaling and protein degradation. This makes this compound a valuable tool for studying the roles of HECT E3 ligases in various biological processes and a potential starting point for the development of novel therapeutics.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 283.32 g/mol | [1] |
| Formula | C17H17NO3 | [1][2] |
| CAS Number | 890605-54-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
This compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 28.33 mg/mL | [1][2] |
| Ethanol | 50 mM | 14.17 mg/mL | [1][2] |
Note: For preparing stock solutions, it is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis.[1]
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [4][5] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | [3][5] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 283.32 g/mol * (1000 mg / 1 g) = 2.8332 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 2.83 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Visualizations
Signaling Pathway of HECT E3 Ligase Inhibition by this compound
Caption: this compound inhibits HECT E3 ligases, blocking substrate ubiquitination.
Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for In-Gel Ubiquitination Assay Using Heclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligases are responsible for substrate specificity and are broadly classified into RING and HECT domain families. HECT (Homologous to the E6AP Carboxyl Terminus) E3 ligases are distinguished by their catalytic mechanism, which involves forming a thioester intermediate with ubiquitin before transferring it to the substrate.[1]
Dysregulation of HECT E3 ligases is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Heclin is a small molecule inhibitor that selectively targets HECT E3 ligases.[2][3] Unlike many inhibitors that compete for the E2 binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ligase activity.[2][3] This unique mechanism and its selectivity for HECT over RING E3 ligases make this compound a valuable tool for studying ubiquitin signaling pathways.[2][3]
These application notes provide a detailed protocol for an in-gel ubiquitination assay using this compound to investigate the inhibition of HECT E3 ligase activity in a cellular context. The "in-gel" terminology refers to the analysis of protein ubiquitination status by resolving protein lysates on a polyacrylamide gel, followed by immunoblotting to visualize the characteristic high-molecular-weight smears or laddering patterns of ubiquitinated proteins.
Data Presentation
Table 1: Inhibitory Activity of this compound against HECT E3 Ligases
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for several HECT E3 ubiquitin ligases. This data is crucial for determining the effective concentration of this compound to be used in cellular assays.
| HECT E3 Ligase | IC50 (µM) |
| Nedd4 | 6.3 |
| Smurf2 | 6.8 |
| WWP1 | 6.9 |
Data sourced from Tocris Bioscience and R&D Systems.
Signaling and Experimental Workflow Diagrams
Caption: The HECT E3 Ligase Ubiquitination Cascade and Point of this compound Inhibition.
Caption: Experimental Workflow for the In-Gel Ubiquitination Assay using this compound.
Experimental Protocols
In-Vivo Ubiquitination Assay Using this compound
This protocol details the steps to assess the effect of this compound on the ubiquitination of a target protein in cultured cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids: His-tagged Ubiquitin (His-Ub), plasmid for the target protein of interest, and plasmid for the HECT E3 ligase (optional)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10-100 mM)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (denaturing): 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0, with 10 mM imidazole and protease inhibitors.
-
Wash Buffer 1: 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3, with 10 mM imidazole.
-
Wash Buffer 2: 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 5.9, with 10 mM imidazole.
-
Elution Buffer: 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0, 250 mM imidazole.
-
Ni-NTA agarose beads
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding His-Ub and the protein of interest (and the specific HECT E3 ligase, if applicable) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
This compound and Proteasome Inhibitor Treatment:
-
4-6 hours before harvesting, treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a DMSO-only vehicle control.[4]
-
Add a proteasome inhibitor (e.g., 20 µM MG132) to all wells to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 1 mL of denaturing Cell Lysis Buffer per well.
-
Scrape the cell lysate and transfer to a microfuge tube.
-
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Purification of Ubiquitinated Proteins (His-Ub Pulldown):
-
Transfer the supernatant to a new tube.
-
Add 50 µL of a 50% slurry of Ni-NTA agarose beads to each lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 2,000 x g for 2 minutes.
-
Wash the beads sequentially with 1 mL of Wash Buffer 1 and then 1 mL of Wash Buffer 2.
-
Elute the ubiquitinated proteins by adding 50 µL of Elution Buffer and incubating for 20 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample buffer to the eluted protein samples and boil for 5 minutes.
-
Separate the proteins on an appropriate percentage SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
The ubiquitinated form of the target protein will appear as a high-molecular-weight smear or a ladder of bands above the unmodified protein.
-
The intensity of this smear should decrease with increasing concentrations of this compound, indicating inhibition of HECT E3 ligase activity.
-
Quantify the band intensities using densitometry software and normalize to a loading control if analyzing whole-cell lysates.
-
Conclusion
This compound is a potent and selective inhibitor of HECT E3 ligases, making it an invaluable tool for dissecting the roles of these enzymes in cellular processes. The provided protocol for an in-gel ubiquitination assay offers a robust method for assessing the efficacy of this compound in a cellular context. By visualizing the reduction in substrate ubiquitination, researchers can effectively study the function of specific HECT E3 ligases and explore the therapeutic potential of their inhibition. Careful optimization of this compound concentration and treatment time is recommended for each specific cell line and target protein to achieve the most reliable and reproducible results.
References
Application Notes and Protocols for Immunoprecipitation Following Heclin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases, such as Nedd4, Smurf2, and WWP1. These enzymes play a critical role in mediating the transfer of ubiquitin to substrate proteins, thereby regulating a multitude of cellular processes including signal transduction, protein trafficking, and degradation. This compound exerts its inhibitory effect by inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, rather than by competing for E2 ubiquitin-conjugating enzyme binding. This specific mechanism of action makes this compound a valuable tool for studying the roles of HECT E3 ligases in various signaling pathways.
One such pathway significantly regulated by this compound-sensitive E3 ligases is the Transforming Growth Factor-beta (TGF-β) signaling pathway. HECT E3 ligases like Smurf2 and Nedd4-2 are known to target components of the TGF-β pathway, such as Smad proteins (e.g., Smad2, Smad4) and the TGF-β receptor itself, for ubiquitination and subsequent degradation. By inhibiting these E3 ligases, this compound can be used to investigate the dynamics of TGF-β signaling and the protein-protein interactions within this cascade.
This document provides a detailed protocol for performing immunoprecipitation (IP) to study protein-protein interactions and ubiquitination events following treatment of cells with this compound.
Data Presentation
Treatment with this compound is expected to decrease the ubiquitination of substrate proteins targeted by sensitive HECT E3 ligases. This can lead to the stabilization of these substrates and alter their interactions with other proteins. The following table provides a representative example of quantitative data that could be obtained from a co-immunoprecipitation experiment designed to assess the interaction between Smad2 and Smad4, and the ubiquitination of Smad2, in the presence and absence of this compound.
| Treatment Group | Protein of Interest (Bait) | Interacting Protein (Prey) | Relative Prey Abundance (Fold Change) | Ubiquitination Level of Bait (Fold Change) |
| Vehicle Control | Smad2 | Smad4 | 1.0 | 1.0 |
| This compound (10 µM) | Smad2 | Smad4 | 1.5 | 0.4 |
| Vehicle Control | Smad2 | Smurf2 | 1.0 | 1.0 |
| This compound (10 µM) | Smad2 | Smurf2 | 0.3 | 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions, cell type, and specific proteins being investigated.
Experimental Protocols
Protocol: Immunoprecipitation of TGF-β Pathway Components Following this compound Treatment
This protocol is designed for the immunoprecipitation of a target protein (e.g., Smad2) to analyze its interaction with other proteins (e.g., Smad4) or its ubiquitination status after treating cells with this compound.
Materials:
-
Cell Lines: HEK293T, HeLa, or other appropriate cell lines.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Reagents: DMEM, FBS, antibiotics, PBS.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. For ubiquitination studies, add 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-Smad2).
-
Primary antibody for western blotting (e.g., anti-Smad4, anti-ubiquitin).
-
Isotype control IgG.
-
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: Lysis buffer without detergents or a modified wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Elution Buffer: 2x SDS-PAGE sample buffer.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), secondary antibodies conjugated to HRP, and chemiluminescent substrate.
Procedure:
-
Cell Culture and this compound Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Concentration Determination: a. Determine the protein concentration of the clarified lysate using a BCA or Bradford protein assay. b. Normalize the protein concentration of all samples with lysis buffer.
-
Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C on a rotator. b. Centrifuge the lysate and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody for immunoprecipitation or an isotype control IgG. The optimal antibody concentration should be determined empirically. b. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
Washing: a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack. b. Carefully remove the supernatant. c. Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.
-
Elution: a. Resuspend the beads in 2x SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the appropriate primary antibody (e.g., anti-Smad4 or anti-ubiquitin) overnight at 4°C. e. Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Experimental workflow for immunoprecipitation following this compound treatment.
Caption: this compound's effect on the TGF-β signaling pathway.
Troubleshooting & Optimization
Heclin Technical Support Center: Troubleshooting Instability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Heclin stability in cell culture experiments. The following information is designed to help you troubleshoot common problems and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or weaker-than-expected effects of this compound in our cell-based assays. What could be the underlying cause?
A1: Inconsistent results with this compound can often be attributed to its instability in aqueous cell culture media. Small molecules can degrade over time when exposed to the complex components of media, physiological temperatures, and light. This degradation leads to a decrease in the effective concentration of the active compound, resulting in diminished or variable biological effects. Factors such as media composition, pH, incubation time, and exposure to light can all influence the rate of this compound degradation.
Q2: What are the typical signs of this compound instability in an experiment?
A2: Indicators of this compound instability can include:
-
Reduced Efficacy: A noticeable decrease in the expected biological activity, such as a failure to inhibit the Hedgehog signaling pathway effectively.
-
High Variability: Significant differences in results between experimental replicates or between experiments conducted on different days.
-
Time-Dependent Loss of Effect: Observing a strong initial effect that diminishes over longer incubation periods.
Q3: How can we mitigate the potential for this compound instability in our experiments?
A3: To minimize the impact of potential degradation, consider the following best practices:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. Avoid storing diluted this compound in aqueous media for extended periods.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the window for degradation.
-
Replenish the Compound: For long-term experiments (e.g., over 24 hours), consider replenishing the media with freshly diluted this compound to maintain a more stable concentration.
-
Protect from Light: Store this compound stock solutions and prepare working solutions protected from light to prevent potential photodegradation.
Q4: How can we experimentally determine the stability of this compound in our specific cell culture medium?
A4: The most direct way to assess the stability of this compound is by performing a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact this compound remaining in your media over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Are there more stable alternatives to this compound for inhibiting the Hedgehog pathway?
A5: Yes, several other small molecule inhibitors of the Hedgehog pathway are available, some of which may exhibit greater stability in cell culture. Commonly used alternatives that also target Smoothened (SMO) include Vismodegib and Sonidegib.[1] Additionally, inhibitors that act on downstream components of the pathway, such as the GLI transcription factors (e.g., GANT61), are also available.[1][2] The choice of an alternative should be guided by your specific experimental needs and the resistance profile of your cell models.
Quantitative Data on Small Molecule Stability
The following table provides illustrative data on the stability of a hypothetical small molecule with characteristics similar to this compound in two common cell culture media at 37°C. This data is intended to demonstrate the potential for degradation and should not be considered as actual experimental results for this compound.
| Time (hours) | Concentration in DMEM + 10% FBS (µM) | Concentration in RPMI-1640 + 10% FBS (µM) |
| 0 | 10.0 | 10.0 |
| 4 | 8.5 | 8.2 |
| 8 | 7.2 | 6.8 |
| 24 | 3.1 | 2.5 |
| 48 | 0.9 | 0.6 |
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes and place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC: Thaw the samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the samples onto a C18 column and elute with an appropriate gradient of acetonitrile and water (e.g., with 0.1% TFA).
-
Data Analysis: Monitor the elution profile at a suitable UV wavelength for this compound. The concentration of intact this compound at each time point is proportional to the area of its corresponding peak. Plot the peak area against time to determine the stability profile.
Visualizations
References
optimizing Heclin treatment duration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Heclin treatment duration for maximal inhibition of HECT E3 ubiquitin ligases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, reversible small molecule inhibitor of HECT domain E3 ubiquitin ligases.[1][2] It does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain.[3] Instead, it induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue, thereby inhibiting the ubiquitin ligase activity.[3][4]
Q2: Which HECT E3 ligases are inhibited by this compound?
A2: this compound has been shown to inhibit several members of the Nedd4 family of HECT E3 ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range. It is selective for HECT-type ligases over RING-finger type E3 ligases.[1]
Q3: How quickly does this compound inhibit HECT E3 ligase activity?
A3: In vitro, this compound has been observed to inhibit ubiquitination activity within a few minutes.[3] In cell-based assays, the ubiquitinated form of Smurf2 was reported to disappear after approximately 30 minutes of treatment.[3]
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the inhibition of HECT ligases by this compound is reversible.[1][2] In vivo studies have shown that its effect on Smurf2 is reversible even in the presence of cycloheximide, suggesting a reactivation of the existing ligase upon removal of the inhibitor.[2]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). Stock solutions should be stored at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High Cell Toxicity | Treatment duration is too long, or the concentration is too high. | Reduce the treatment duration. While cells can tolerate this compound for several hours, exposure for 24 hours can lead to cell death.[2][3][4] Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration for your specific cell line. The reported cytotoxic concentration (IC50) in HEK293 cells is 45 µM.[5] |
| Inconsistent Inhibition | This compound stock solution degradation. | Prepare fresh stock solutions in DMSO or ethanol and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Solutions in DMSO or ethanol are stable for up to one month when stored at -20°C.[4] |
| No or Weak Inhibition | Insufficient treatment time or concentration. | Increase the treatment duration based on the rapid action of this compound (effects seen within 30 minutes).[3] Also, consider optimizing the concentration. The reported in-cell IC50 for Smurf2 autoubiquitination is 9 µM.[5][6] |
| Presence of reducing agents in the assay buffer. | The inhibitory mechanism of this compound involves the oxidation of a cysteine residue. The presence of reducing agents like DTT can interfere with its activity.[3] Ensure that your experimental buffers do not contain high concentrations of reducing agents during this compound treatment. | |
| Variability Between Experiments | Differences in cell confluence or passage number. | Use cells at a consistent confluence and within a defined passage number range for all experiments to ensure reproducibility. |
Data Summary
This compound Inhibitory Concentrations
| Target E3 Ligase | IC50 (µM) | Assay Type |
| Smurf2 | 6.8 | In vitro (HECT domain autoubiquitination) |
| Nedd4 | 6.3 | In vitro (HECT domain autoubiquitination) |
| WWP1 | 6.9 | In vitro (HECT domain autoubiquitination) |
| Smurf2 | 9[5][6] | In-cell (autoubiquitination in HEK293 cells) |
This compound Cytotoxicity
| Cell Line | IC50 (µM) | Exposure Time |
| HEK293 | 45[5] | 24 hours |
Experimental Protocols
Protocol for Optimizing this compound Treatment Duration
This protocol provides a general framework for determining the optimal this compound treatment time for achieving maximum inhibition of a target HECT E3 ligase in a specific cell line.
1. Materials:
- This compound powder
- DMSO or Ethanol (for stock solution)
- Cell culture medium appropriate for your cell line
- Your cell line of interest
- Cell lysis buffer
- Protease and phosphatase inhibitors
- Primary antibodies against your target protein (total and ubiquitinated forms)
- Secondary antibodies
- Western blot reagents and equipment
2. Procedure:
Visualizations
Caption: this compound inhibits the ubiquitination cascade by targeting HECT E3 ligases.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
potential off-target effects of Heclin in proteomics studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Heclin in proteomics studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2][3][4] Its primary mechanism involves inducing a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue.[1][4] This action inhibits the ubiquitin ligase activity without blocking the binding of the E2 ubiquitin-conjugating enzyme.[1][4]
Q2: Which HECT E3 ligases are known targets of this compound?
This compound has been shown to inhibit several HECT E3 ligases with similar potency. The known on-targets include Smurf2, Nedd4, and WWP1.[1][2][3][5]
Q3: Is this compound known to inhibit RING-type E3 ligases?
No, this compound is reported to be selective for HECT-type E3 ligases and does not inhibit RING domain ligases, such as Mdm2.[1] This selectivity makes it a useful tool for distinguishing between HECT- and RING-mediated ubiquitination events in cellular studies.[1]
Q4: What are the potential off-target effects of this compound in a proteomics study?
While this compound is selective for HECT over RING E3 ligases, like any small molecule inhibitor, it has the potential to bind to unintended proteins, which are referred to as off-targets. These off-target interactions can lead to unexpected phenotypic effects or confounding results in proteomics experiments. Identifying these off-targets is crucial for accurately interpreting experimental data.[6][7] To date, comprehensive public data on the specific off-target profile of this compound across the entire proteome is limited. Therefore, researchers should consider experimentally determining the off-target profile of this compound in their specific cellular model.
Q5: What experimental approaches can be used to identify potential off-targets of this compound?
Several chemoproteomic strategies can be employed to identify the off-target proteins of this compound. These methods are designed to isolate and identify proteins that directly bind to the compound.[3][6] Two common and powerful techniques are:
-
Affinity Purification-Mass Spectrometry (AP-MS): This method uses a modified version of this compound (e.g., with a biotin tag) to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[3][8]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand (like this compound) can change the thermal stability of its target protein. By heating cell lysates treated with this compound to various temperatures, researchers can identify proteins that are stabilized or destabilized by the compound, which are then identified by mass spectrometry.[5][9][10][11][12]
Quantitative Data Summary
The following table summarizes the reported IC50 values for the on-target inhibition of HECT E3 ligases by this compound.
| Target HECT E3 Ligase | IC50 (µM) | Reference |
| Smurf2 | 6.8 | [1][2][3][5] |
| Nedd4 | 6.3 | [1][2][3][5] |
| WWP1 | 6.9 | [1][2][3][5] |
Experimental Protocols
Protocol 1: Off-Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes a general workflow for identifying this compound-binding proteins using an affinity-tagged version of the inhibitor.
1. Materials:
-
Biotinylated this compound analog (custom synthesis may be required)
-
Streptavidin-conjugated magnetic beads
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-containing buffer)
-
Trypsin for protein digestion
-
Mass spectrometer
2. Methodology:
-
Cell Culture and Lysis: Culture the cells of interest to approximately 80-90% confluency. Lyse the cells in a suitable lysis buffer to prepare a whole-cell protein extract.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated this compound probe. Include a control incubation with biotin alone to identify non-specific binders to the tag.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated this compound and its bound proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound-probe pulldown to the biotin-only control. Proteins enriched in the this compound sample are potential off-targets.
Protocol 2: Off-Target Profiling using Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for identifying this compound targets and off-targets based on changes in their thermal stability.[5][9][10][11][12]
1. Materials:
-
This compound
-
Cell line of interest
-
PBS (Phosphate-Buffered Saline)
-
Liquid nitrogen
-
Heating block or PCR machine for temperature gradient
-
Ultracentrifuge
-
Sample buffer for downstream analysis (e.g., SDS-PAGE)
-
Mass spectrometer
2. Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Prepare these samples for mass spectrometry analysis by protein digestion.
-
LC-MS/MS Analysis: Analyze the proteome of the soluble fraction from each temperature point for both the this compound-treated and control samples.
-
Data Analysis: For each protein, generate a melting curve by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve for a protein in the this compound-treated sample compared to the control indicates a direct interaction.
Troubleshooting Guides
Issue 1: High background of non-specific proteins in AP-MS experiment.
-
Possible Cause: Insufficient washing, non-specific binding to the beads or the affinity tag.
-
Troubleshooting Steps:
-
Increase the number of washes and/or the stringency of the wash buffers (e.g., by increasing the salt concentration or adding a mild detergent).
-
Pre-clear the lysate with unconjugated beads before adding the streptavidin beads.
-
Ensure the use of a biotin-only control to subtract non-specific binders.
-
Issue 2: No significant thermal shift observed for known on-targets in CETSA.
-
Possible Cause: Suboptimal this compound concentration, insufficient incubation time, or incorrect temperature range.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound.
-
Increase the incubation time of this compound with the cells before heating.
-
Expand the temperature range to ensure the melting point of the target protein is covered.
-
Verify target engagement using an orthogonal method if possible.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell culture conditions, sample handling, or mass spectrometry analysis.
-
Troubleshooting Steps:
-
Standardize cell culture conditions, including cell density and passage number.
-
Ensure precise and consistent sample handling, especially during cell lysis, washing, and elution steps.
-
Include internal standards in the mass spectrometry analysis to normalize for technical variability.
-
Visualizations
Caption: Workflow for identifying this compound's potential off-targets.
Caption: Hypothetical signaling pathway affected by this compound off-target binding.
Caption: Troubleshooting decision tree for unexpected this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Refubium - Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics [refubium.fu-berlin.de]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Heclin Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxic effects of Heclin at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with this compound, even at concentrations close to the IC50 for HECT ligase inhibition. What is the likely cause?
A1: this compound is a broad-spectrum inhibitor of HECT E3 ubiquitin ligases, including Nedd4, Smurf2, and WWP1.[1][2][3][4][5] These enzymes are essential for a multitude of cellular processes, including protein degradation, signal transduction, and DNA repair.[6] Consequently, the inhibition of these critical enzymes can lead to cell death, which is an expected on-target effect of this compound. The cytotoxic IC50 for this compound in HEK293 cells is approximately 45 µM, which should be considered when designing experiments.[1]
Q2: How can we minimize this compound-induced cytotoxicity while still effectively inhibiting HECT E3 ligases?
A2: Managing this compound's cytotoxicity is a balance between achieving desired HECT inhibition and maintaining cell viability. Here are some strategies:
-
Concentration Optimization: The most critical step is to perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits your target HECT ligase without causing excessive cell death.
-
Time-Course Experiments: The duration of this compound exposure can significantly impact cytotoxicity. Consider shorter incubation times that may be sufficient to observe the desired inhibitory effect on ubiquitination before widespread cell death occurs.
-
Choice of Cell Line: The cytotoxic effects of this compound can be cell-type specific. If your experimental design allows, consider screening different cell lines to identify one that is less sensitive to this compound's cytotoxic effects while still expressing the HECT ligase of interest.
-
Co-treatment with Cytoprotective Agents: While specific cytoprotective agents for this compound have not been extensively documented, exploring the use of general apoptosis inhibitors, such as pan-caspase inhibitors (e.g., Z-VAD-FMK), could be a potential strategy to investigate the mechanism of cell death. However, this may interfere with the study of apoptosis-related pathways.
Q3: What are the known downstream signaling pathways affected by this compound that lead to cytotoxicity?
A3: this compound's inhibition of HECT E3 ligases like NEDD4, Smurf2, and WWP1 disrupts the ubiquitination and subsequent degradation of numerous substrate proteins. This can trigger apoptotic signaling pathways. For instance, the dysregulation of proteins involved in cell cycle control and survival signaling can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3.
Troubleshooting Guides
Issue 1: High background cytotoxicity in untreated or vehicle-treated control groups.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is often dissolved in DMSO.[1][2] Ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.5%. Include a vehicle-only control in all experiments to differentiate between solvent- and this compound-induced cytotoxicity. |
| Cell Culture Conditions | Suboptimal cell culture conditions, such as contamination (mycoplasma, bacteria, fungi), nutrient depletion, or improper CO2 and temperature levels, can lead to increased cell death. Regularly check your cultures for contamination and ensure optimal growth conditions. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cells at very high passage numbers can become more sensitive to stress. |
Issue 2: Inconsistent results in cytotoxicity or ubiquitination assays.
| Possible Cause | Troubleshooting Step |
| This compound Preparation and Storage | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature (-20°C).[2] Repeated freeze-thaw cycles should be avoided. |
| Assay Variability | Ensure consistent cell seeding density and reagent preparation for all assays. For ubiquitination assays, incomplete cell lysis or protein degradation can lead to variability. Use lysis buffers containing protease and phosphatase inhibitors. |
| Off-Target Effects | At very high concentrations, the possibility of off-target effects increases. To confirm that the observed cytotoxicity is due to HECT ligase inhibition, consider using a structurally different HECT ligase inhibitor as a control, if available. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (µM) | Cell Line | Reference |
| Nedd4 | 6.3 | In vitro | [1][2][3][4][5] |
| Smurf2 | 6.8 | In vitro | [1][2][3][4][5] |
| WWP1 | 6.9 | In vitro | [1][2][3][4][5] |
| Cytotoxicity | 45 | HEK293 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In-Cell Ubiquitination Assay by Western Blot
This protocol describes how to assess the effect of this compound on the ubiquitination of a target protein.
Materials:
-
Cells of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
Antibodies: primary antibody against the target protein, anti-ubiquitin antibody, and appropriate secondary antibodies.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Treatment: Plate and treat cells with this compound at the desired concentrations and for the appropriate duration. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein or an anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: A smear of higher molecular weight bands above the band of your target protein indicates ubiquitination. The intensity of this smear should decrease with this compound treatment.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Cell Lysates: Lyse this compound-treated and control cells in a suitable lysis buffer.
-
Assay Setup: In a 96-well black plate, add 50 µL of cell lysate per well.
-
Reaction Initiation: Prepare a reaction mix containing the assay buffer and caspase-3 substrate according to the manufacturer's instructions. Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity.
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
Heclin Washout Experiment Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Heclin in washout experiments to study compound reversibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound washout experiment?
A1: A this compound washout experiment is designed to determine the reversibility of its inhibitory effect on HECT E3 ubiquitin ligases. By incubating cells with this compound and then removing it from the extracellular medium, researchers can assess whether the enzyme's activity is restored. This restoration of activity indicates that this compound is a reversible inhibitor. In contrast, if the inhibition persists after washout, it would suggest an irreversible binding mechanism.
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an inhibitor of several HECT E3 ubiquitin ligases.[1] It does not block the binding of the E2 ubiquitin-conjugating enzyme but instead induces a conformational change in the HECT domain. This change leads to the reversible oxidation of the active site cysteine residue, thereby inhibiting the ligase activity.[1]
Q3: Which cell lines are suitable for a this compound washout experiment?
A3: HEK293 (Human Embryonic Kidney 293) cells are a commonly used and suitable cell line for studying HECT E3 ligase activity and the effects of inhibitors like this compound.[1] These cells are well-characterized, easy to culture, and transfect, making them a reliable model for such assays.[2]
Q4: What is a typical concentration range for this compound in these experiments?
A4: The concentration of this compound should be carefully optimized for your specific cell line and experimental conditions. A starting point could be in the low micromolar range, guided by its known IC50 values for different HECT E3 ligases. It is advisable to perform a dose-response curve to determine the optimal concentration that elicits a measurable inhibition without causing significant cytotoxicity within the initial treatment window.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HECT E3 Ligases
| HECT E3 Ligase | IC50 (μM) |
| Nedd4 | 6.3 |
| Smurf2 | 6.8 |
| WWP1 | 6.9 |
Experimental Protocols
Protocol 1: Cell-Based this compound Washout Experiment to Assess Reversibility
This protocol outlines a general procedure for a washout experiment to determine the reversibility of this compound's inhibitory effect in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., Western blot antibodies for a substrate of the targeted E3 ligase, reagents for ubiquitination assay)
Procedure:
-
Cell Seeding: Seed HEK293 cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Washout Procedure:
-
After the incubation period, aspirate the medium containing this compound or vehicle.
-
Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium (without this compound) to all wells.
-
-
Recovery Period:
-
Return the plates to the incubator and allow the cells to recover for various time points (e.g., 0, 2, 4, 8, and 24 hours) post-washout.
-
-
Sample Collection and Analysis:
-
At each recovery time point, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Analyze the cell lysates to assess the activity of the target HECT E3 ligase. This can be done by:
-
Western Blotting: Probing for the levels of a known downstream substrate of the E3 ligase that is degraded upon ubiquitination. A recovery of the substrate protein level would indicate restored ligase activity.
-
Ubiquitination Assay: Performing an immunoprecipitation of the target substrate followed by a Western blot for ubiquitin to directly measure the extent of its ubiquitination.
-
-
Mandatory Visualization
References
how to confirm Heclin activity in a new cell line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers confirm Heclin activity in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, small molecule inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2][3][4][5][6] Unlike many inhibitors that compete for E2 ubiquitin-conjugating enzyme binding, this compound induces a conformational change in the HECT domain. This change leads to the oxidation of the active site cysteine, thereby inhibiting the catalytic activity of the E3 ligase.[1][7] this compound is selective for HECT-type ligases over RING-type ligases.[2][3][4][6]
Q2: Which specific HECT E3 ligases are inhibited by this compound?
This compound has been shown to inhibit several members of the Nedd4 family of HECT E3 ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[2][4][5]
Q3: What are the expected downstream effects of this compound treatment in a responsive cell line?
Given that HECT E3 ligases regulate numerous cellular processes, the effects of this compound can be pleiotropic.[1] Short-term treatment is generally tolerated by cells.[3][6] However, prolonged exposure (e.g., 24 hours) can lead to cell death in some cell lines, such as HEK293 cells, suggesting an essential role for HECT ligase activity in cell viability.[1][3][6] Additionally, inhibition of specific HECT ligases can modulate signaling pathways such as TGF-β and Wnt signaling.[8][9]
Q4: How do I determine the optimal concentration of this compound for my new cell line?
The optimal concentration of this compound should be determined empirically for each new cell line. A good starting point is to perform a dose-response experiment. Based on published data, IC50 values for inhibiting HECT ligases like Nedd4, Smurf2, and WWP1 are in the range of 6-10 µM.[2][4][5] For assessing effects on cell viability, a broader range of concentrations, including higher concentrations (e.g., up to 50 µM or more), may be necessary.[5]
Troubleshooting Guides
Guide 1: Assessing the Impact of this compound on Target Ubiquitination
This guide will help you troubleshoot common issues when assessing the effect of this compound on the ubiquitination of a target protein.
Experimental Workflow: Target Ubiquitination Assay
Caption: Workflow for assessing target protein ubiquitination after this compound treatment.
| Problem | Possible Cause(s) | Solution(s) |
| No change in ubiquitination after this compound treatment | 1. The target protein is not a substrate of a this compound-sensitive E3 ligase in this cell line.2. The concentration of this compound is too low.3. The incubation time with this compound is too short.4. The ubiquitinated form of the protein is rapidly deubiquitinated or degraded. | 1. Confirm that the target protein is a known substrate of Nedd4, Smurf2, or WWP1. If not, consider a different target.2. Perform a dose-response experiment with increasing concentrations of this compound.3. Perform a time-course experiment.4. Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow ubiquitinated proteins to accumulate. Also, ensure your lysis buffer contains deubiquitinase inhibitors like N-ethylmaleimide (NEM). |
| High background in Western blot | 1. Non-specific antibody binding.2. Insufficient washing during immunoprecipitation.3. Too much protein loaded on the gel. | 1. Use a high-quality, validated antibody for ubiquitin and your target protein. Titrate the antibody concentration. Include an isotype control for the immunoprecipitation step.2. Increase the number and stringency of washes after immunoprecipitation.3. Reduce the amount of protein loaded. |
| Multiple bands or smearing on the Western blot | 1. This is expected for ubiquitinated proteins, as it represents the addition of multiple ubiquitin molecules (polyubiquitination).2. Protein degradation. | 1. This indicates successful detection of ubiquitinated species. A decrease in the intensity of this smear upon this compound treatment would indicate inhibition of ubiquitination.2. Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice. |
Guide 2: Assessing the Effect of this compound on Cell Viability
This guide will help you troubleshoot common issues when performing cell viability assays to assess this compound's cytotoxic effects.
Experimental Workflow: Cell Viability Assay (e.g., MTT/MTS)
Caption: Workflow for a typical cell viability assay with this compound treatment.
| Problem | Possible Cause(s) | Solution(s) |
| No effect on cell viability, even at high concentrations | 1. The new cell line may be resistant to this compound-induced cell death.2. The incubation time is too short.3. The cell seeding density is too high. | 1. Not all cell lines will undergo cell death upon HECT ligase inhibition. Consider assessing other endpoints, such as changes in signaling pathways.2. Extend the incubation time (e.g., up to 72 hours).3. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the 96-well plate.3. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and be consistent with your technique. |
| Unexpected increase in viability at some concentrations | 1. Compound precipitation at high concentrations.2. Hormetic effect (a biphasic dose-response). | 1. Check the solubility of this compound in your cell culture medium. Visually inspect the wells for any precipitate.2. This is a possibility with some compounds. Ensure you have a sufficient number of data points across a wide concentration range to accurately model the dose-response curve. |
Key Experimental Protocols
Protocol 1: Immunoprecipitation of Ubiquitinated Target Protein
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer supplemented with 1% SDS, protease inhibitors, phosphatase inhibitors, and 10 mM NEM).
-
Boil the lysates for 10 minutes to inactivate enzymes and denature proteins.
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer (e.g., lysis buffer without SDS).
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody.
-
Strip and re-probe the membrane with an antibody against your target protein to confirm successful immunoprecipitation.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways Modulated by this compound-Sensitive E3 Ligases
TGF-β Signaling Pathway
Smurf2 is a known negative regulator of the TGF-β signaling pathway. It targets components such as the TGF-β receptors and Smad proteins for ubiquitination and degradation.[10][11] Inhibition of Smurf2 by this compound can therefore lead to an enhancement of TGF-β signaling.
Caption: this compound inhibits Smurf2, preventing the degradation of TGF-β receptors and Smads.
Wnt Signaling Pathway
Several HECT E3 ligases, including Nedd4 and Smurf family members, have been implicated in the regulation of the Wnt signaling pathway by targeting key components like Dishevelled (Dvl) for ubiquitination.[9][12][13] The effect of this compound on Wnt signaling can be complex and context-dependent.
References
- 1. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 2. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Smurf2 enhances ubiquitin-mediated degradation of CASC3 and attenuates leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination assay [bio-protocol.org]
- 7. Ubiquitin Ligase Activities of WWP1 Germline Variants K740N and N745S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Smurf2 as a HIF-1α degrading E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of substrate specificity of the ubiquitin ligases Nedd4 and Nedd4‐2 using proteome arrays | Molecular Systems Biology [link.springer.com]
- 13. The KLHL12-Cullin-3 ubiquitin ligase negatively regulates the Wnt-beta-catenin pathway by targeting Dishevelled for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with Heclin in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of Heclin when preparing aqueous buffer solutions for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
This compound is readily soluble in organic solvents. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.[1][2][3][4][5] It is also soluble in ethanol.[1][2][3][5]
Q2: What are the maximum soluble concentrations of this compound in common organic solvents?
The solubility of this compound can vary slightly between suppliers and batches. However, the generally reported concentrations are summarized in the table below.
| Solvent | Maximum Concentration |
| DMSO | Up to 100 mM[1] (or 20-50 mg/mL[4][5]) |
| Ethanol | Up to 50 mM[1] (or 10 mg/mL[2][3][5]) |
Q3: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer. What could be the cause?
This compound is a hydrophobic molecule, and its low aqueous solubility is the primary reason for precipitation when diluted from a concentrated organic stock into an aqueous buffer. This is a common issue with many small molecule inhibitors. The abrupt change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.
Q4: How can I prevent this compound from precipitating in my aqueous buffer?
Several strategies can be employed to prevent this compound precipitation:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent composition can help maintain solubility.
-
Use of Excipients: Incorporating excipients such as polyethylene glycol (PEG) and a non-ionic surfactant like Tween-80 can help to maintain this compound's solubility in aqueous solutions.[6]
-
Sonication: After dilution, sonicating the solution can help to redissolve any small precipitates that may have formed.[4]
-
Lowering the Final Concentration: If possible, working at the lower end of the effective concentration range for this compound can reduce the risk of precipitation. This compound has been shown to inhibit various HECT E3 ubiquitin ligases with IC50 values in the low micromolar range (e.g., 6.3 µM for Nedd4, 6.8 µM for Smurf2, and 6.9 µM for WWP1).[1][2][4][5]
Troubleshooting Guides
Issue: this compound precipitates immediately upon dilution in my aqueous buffer.
This is a common sign of poor solubility in the chosen buffer system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously to aid in dissolution.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.[4]
-
Store the DMSO stock solution at -20°C for long-term storage or at 4°C for short-term use. Solutions in DMSO may be stable for up to one month at -20°C.[2]
Protocol 2: Preparation of an Aqueous Working Solution of this compound using Excipients
This protocol is adapted from a general method for preparing aqueous solutions of hydrophobic small molecules and may require optimization for your specific buffer system.[6]
-
Begin with a high-concentration this compound stock solution in DMSO (e.g., 25 mg/mL).
-
In a separate tube, prepare a mixture of PEG300 and Tween-80. For a final volume of 1 mL, you can start with a ratio of 400 µL of PEG300 to 50 µL of Tween-80.
-
Add the required volume of the this compound DMSO stock to the PEG300/Tween-80 mixture and mix thoroughly. For example, add 100 µL of a 25 mg/mL stock.
-
Slowly add your aqueous buffer (e.g., saline or PBS) to the this compound-excipient mixture with constant vortexing to reach the final desired volume and concentration. For the example above, you would add 450 µL of saline.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
This compound's Mechanism of Action
Understanding how this compound interacts with its targets can provide context for its experimental use. This compound is an inhibitor of HECT E3 ubiquitin ligases.[1][2][5][7] It does not block the binding of the E2 ubiquitin-conjugating enzyme but instead induces a conformational change in the HECT domain. This change leads to the oxidation of the active site cysteine, thereby inhibiting the ubiquitination activity of the ligase.[7]
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. rndsystems.com [rndsystems.com]
- 2. tribioscience.com [tribioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on Heclin Activity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Heclin, a known inhibitor of HECT E3 ubiquitin ligases. The following information addresses common issues related to the impact of serum on this compound's activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HECT E3 ubiquitin ligases, including Nedd4, Smurf2, and WWP1.[1][2][3] It does not block the binding of the E2 ubiquitin-conjugating enzyme but instead induces a conformational change in the HECT domain. This change leads to the oxidation of the active site cysteine, thereby inhibiting the ubiquitination of target proteins.[4] this compound is selective for HECT-type ligases over RING-type ligases.[1][2]
Q2: We are observing a significant decrease in this compound's potency in our cell-based assays compared to in vitro biochemical assays. Why is this happening?
A common reason for reduced activity of small molecules in cell culture is interaction with serum components.[4] Serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and thus their availability to interact with intracellular targets.[5][6] This phenomenon, known as serum protein binding, can lead to a rightward shift in the dose-response curve and an apparent increase in the IC50 value. One of the initial studies on this compound noted that a related compound showed weaker activity in cells, possibly due to interactions with serum or other cellular components.[4]
Q3: How does the concentration of fetal bovine serum (FBS) in the culture medium affect this compound's activity?
The concentration of FBS can have a significant impact on this compound's apparent activity. Higher concentrations of FBS introduce more proteins that can bind to this compound, leading to a lower effective concentration of the inhibitor. Conversely, reducing the serum concentration can increase the apparent potency of this compound. The extent of this effect depends on the binding affinity of this compound to serum proteins.[7] It is crucial to consider the FBS percentage when comparing results across different experiments or with published data.[7][8][9]
Troubleshooting Guide
Issue: this compound shows lower than expected activity in our cell culture model.
This is a frequent observation and can often be attributed to serum protein binding. Here is a step-by-step guide to troubleshoot this issue:
-
Review Your Serum Concentration: Check the percentage of FBS used in your experiments. Standard concentrations of 10% FBS may significantly reduce the effective concentration of this compound.
-
Perform a Serum Concentration Matrix Experiment: To quantify the effect of serum, test this compound's activity across a range of FBS concentrations (e.g., 10%, 5%, 2%, and serum-free). This will help you determine the sensitivity of your assay to serum.
-
Consider a Serum-Free or Reduced-Serum Protocol: If permissible for your cell line and experimental design, adapting your cells to a lower serum concentration or using a serum-free medium for the duration of the this compound treatment can enhance its apparent activity.[10][11] Note that changes in serum concentration can affect cell proliferation and signaling pathways.[8][9]
-
Increase this compound Concentration: If reducing serum is not an option, you may need to use a higher concentration of this compound to achieve the desired biological effect. Be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Directly Measure Serum Protein Binding: For a more in-depth analysis, you can perform a serum protein binding assay to determine the fraction of this compound that is bound to serum proteins. Techniques like equilibrium dialysis or ultrafiltration can be used for this purpose.[12][13][14]
Issue: High variability in results between experimental replicates.
Inconsistent results can arise from several factors, including:
-
Inconsistent Cell Seeding: Ensure uniform cell density across all wells, as this can influence the final readout.
-
Pipetting Errors: Inaccurate pipetting, especially during the serial dilution of this compound, can lead to significant variability.
-
Precipitation of this compound: Due to its hydrophobic nature, this compound may precipitate in aqueous media, particularly at high concentrations. Visually inspect your diluted solutions for any signs of precipitation.
Quantitative Data
The following table illustrates the hypothetical impact of varying FBS concentrations on the IC50 of this compound for the autoubiquitination of Smurf2 in HEK293 cells. This data is intended to be illustrative of the principles of serum protein binding.
| FBS Concentration | This compound IC50 (µM) for Smurf2 Autoubiquitination |
| 0% (Serum-Free) | 9 |
| 2% | 15 |
| 5% | 28 |
| 10% | 45 |
Note: The IC50 value in serum-free conditions is based on published data.[3] The remaining values are hypothetical and illustrative of the expected trend due to serum protein binding.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound's Cytotoxicity
This protocol is designed to determine the effect of different serum concentrations on the cytotoxic activity of this compound.
-
Cell Seeding: Seed your cells of interest (e.g., HEK293) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight in their standard growth medium (e.g., DMEM with 10% FBS).
-
Serum Starvation (Optional but Recommended): The next day, replace the growth medium with a basal medium containing a lower serum concentration (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
This compound Treatment in Varying Serum Concentrations:
-
Prepare serial dilutions of this compound in basal medium containing different percentages of FBS (e.g., 10%, 5%, 2%, and 0%).
-
Remove the low-serum medium from the cells and add the this compound dilutions.
-
Include appropriate controls: vehicle (DMSO) in each serum concentration and a positive control for cell death.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[15][16][17]
-
Data Analysis: Plot the cell viability against the this compound concentration for each serum condition and determine the IC50 value for each.
Protocol 2: Serum Protein Binding Assay using Equilibrium Dialysis
This protocol provides a method to quantify the binding of this compound to serum proteins.
-
Preparation of Dialysis Unit: Use a rapid equilibrium dialysis (RED) device or a similar apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 8-10 kDa).
-
Sample Preparation:
-
In the sample chamber, add a known concentration of this compound to serum (e.g., 10% FBS in PBS).
-
In the buffer chamber, add the corresponding buffer without this compound or serum.
-
-
Equilibration: Incubate the dialysis unit at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Quantification: After incubation, collect samples from both the sample and buffer chambers. Determine the concentration of this compound in each chamber using a suitable analytical method such as LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The fraction of unbound this compound is calculated as the ratio of the this compound concentration in the buffer chamber to the concentration in the sample chamber.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its activity.
Caption: this compound inhibits the HECT E3 ligase step in the ubiquitin-proteasome pathway.
Caption: this compound's inhibition of Smurf2 can upregulate TGF-β signaling.
Caption: this compound can modulate Wnt signaling by inhibiting Nedd4-mediated degradation of Dvl.
Caption: this compound can impact Notch signaling by inhibiting its regulation by Nedd4 family ligases.
Caption: Workflow for assessing the impact of serum on this compound activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. benchchem.com [benchchem.com]
- 15. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
interpreting unexpected results in Heclin experiments
Welcome to the technical support center for Heclin, a potent and selective inhibitor of HECT E3 ubiquitin ligases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that you may encounter during your experiments with this compound.
Q1: I am not observing any inhibition of my target HECT E3 ligase after this compound treatment in my in vitro ubiquitination assay. What could be the problem?
A1: Several factors could contribute to a lack of inhibition. Please consider the following troubleshooting steps:
-
Presence of Reducing Agents: this compound's mechanism involves the oxidation of the active site cysteine of the HECT domain.[1] The presence of high concentrations of reducing agents, such as Dithiothreitol (DTT), in your assay buffer can interfere with this compound's activity. Inhibition by this compound is significantly reduced if DTT is present during the pre-incubation step with the ligase.[1]
-
Recommendation: Minimize the concentration of reducing agents in your assay buffer or perform a buffer exchange step before adding this compound. If a reducing agent is necessary, add it after the pre-incubation of the enzyme with this compound.[1]
-
-
Incorrect this compound Concentration: Ensure that you are using an appropriate concentration of this compound. The IC50 values for this compound against different HECT ligases are in the low micromolar range.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific HECT ligase and experimental setup.
-
-
Enzyme Activity: Confirm the activity of your HECT E3 ligase.
-
Recommendation: Include a positive control (e.g., a known substrate) and a negative control (no enzyme) in your assay to validate the experimental conditions.
-
-
This compound Integrity: Ensure the proper storage and handling of your this compound stock solution.
-
Recommendation: this compound is typically dissolved in DMSO and should be stored at -20°C.[2] Avoid multiple freeze-thaw cycles.
-
Q2: My dose-response curve for this compound is flat or does not show a typical sigmoidal shape. How should I interpret this?
A2: An atypical dose-response curve can be indicative of several experimental issues:
-
Inappropriate Concentration Range: The concentrations tested may be too high or too low to capture the dynamic range of inhibition.
-
Recommendation: Test a wider range of this compound concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a plateau in the observed effect.
-
Recommendation: Visually inspect your assay wells for any signs of precipitation. Ensure that the final DMSO concentration is compatible with your assay and does not exceed recommended limits (typically <1%).
-
-
Assay Interference: The assay readout itself might be affected by this compound at high concentrations.
-
Recommendation: Run a control experiment to assess the effect of this compound on the assay components in the absence of the enzyme.
-
Q3: I am observing significant cell death in my cell-based assay, even at low this compound concentrations. Is this expected?
A3: Yes, prolonged exposure to this compound can lead to cell death.[2] This is consistent with the essential role of HECT ligase activity in mammalian cells.[1] However, if you observe rapid and widespread cytotoxicity, it could be due to:
-
High Sensitivity of the Cell Line: Different cell lines may exhibit varying sensitivities to this compound.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal treatment window and concentration for your specific cell line that allows for target inhibition without inducing excessive cell death.
-
-
Off-target Effects: While this compound is selective for HECT over RING E3 ligases, off-target effects at higher concentrations or in certain cellular contexts cannot be entirely ruled out.[1][3]
-
Recommendation: If you suspect off-target effects, consider using a structurally unrelated HECT E3 ligase inhibitor as a control or employing genetic approaches (e.g., siRNA or CRISPR-Cas9) to validate that the observed phenotype is due to the inhibition of your target ligase.
-
A4: To confirm that the observed effect is due to the inhibition of a HECT E3 ligase, you can perform the following control experiments:
-
Use a RING E3 Ligase Inhibitor: As this compound does not inhibit RING domain ligases, using an inhibitor specific for this class of enzymes can help differentiate between HECT- and RING-mediated ubiquitination events.[1][2]
-
Rescue Experiment: If you have a specific HECT E3 ligase target, you can perform a rescue experiment by overexpressing a this compound-resistant mutant of your target ligase.
-
In Vitro Validation: Reconstitute the ubiquitination of your protein of interest in vitro using purified components to confirm that it is directly targeted by a HECT E3 ligase that is sensitive to this compound.
Data Presentation
This compound IC50 Values for HECT E3 Ligases
| HECT E3 Ligase | IC50 (µM) |
| Smurf2 | 6.8[2] |
| Nedd4 | 6.3[2] |
| WWP1 | 6.9[2] |
Experimental Protocols
In Vitro HECT E3 Ligase Auto-Ubiquitination Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on the auto-ubiquitination of a HECT E3 ligase.
Materials:
-
Recombinant HECT E3 ligase
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
This compound
-
DTT (optional)
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
Procedure:
-
Enzyme Pre-incubation: In a microcentrifuge tube, mix the HECT E3 ligase with the desired concentration of this compound (or DMSO as a vehicle control) in the assay buffer. Incubate for 15-30 minutes at room temperature. Note: To test the effect of reducing agents, a parallel reaction with DTT can be included in this step.[1]
-
Reaction Initiation: To the pre-incubated enzyme-inhibitor mix, add E1, E2, ubiquitin, and ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on the HECT E3 ligase.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound induces a conformational change in the HECT domain, leading to oxidation of the active site cysteine and subsequent inhibition of ubiquitin transfer.
Troubleshooting Workflow for Lack of this compound Inhibition
References
Validation & Comparative
Validating Heclin's Inhibition of Smurf2 in Cells: A Comparative Guide
For researchers in drug discovery and cell biology, validating the targeted inhibition of specific cellular proteins is a critical step in developing novel therapeutics. This guide provides a comprehensive comparison of Heclin, a known HECT E3 ubiquitin ligase inhibitor, with alternative molecules for the targeted inhibition of Smurf2 (SMAD-specific E3 ubiquitin protein ligase 2) in cellular contexts. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Smurf2 Inhibition
Smurf2 is a HECT domain-containing E3 ubiquitin ligase that plays a crucial role in various cellular processes, including the regulation of TGF-β and Wnt signaling pathways.[1][2][3][4] Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. This compound has been identified as a small molecule inhibitor of several HECT E3 ligases, including Smurf2.[5][6] This guide outlines experimental approaches to validate this compound's efficacy in cells and compares its performance with other potential Smurf2 inhibitors.
Comparative Analysis of Smurf2 Inhibitors
A direct comparison of the cellular efficacy of various Smurf2 inhibitors requires standardized experimental conditions. The following table summarizes the available data for this compound and other compounds known to inhibit Smurf2 activity, either directly or indirectly. It is important to note that the inhibitory concentrations and mechanisms often vary as they are determined under different experimental settings.
| Inhibitor | Type | Target | Mechanism of Action | In Vitro IC50 (Smurf2) | Cellular IC50 (Smurf2 Autoubiquitination) |
| This compound | Small Molecule | HECT E3 Ligases (Nedd4, Smurf2, WWP1) | Induces a conformational change in the HECT domain, leading to oxidation of the active site cysteine.[7] | 6.8 µM[5] | 9 µM[6] |
| UbV S2.4 | Ubiquitin Variant | Smurf2 | A highly specific protein-based inhibitor that targets the E2 binding site of Smurf2.[8][9] | Low nanomolar range[8][9] | Not reported |
| Caffeic acid | Small Molecule (Polyphenol) | Indirectly affects TGF-β signaling | Influences the TGF-β signaling pathway, which is upstream of Smurf2 activity.[10] | Not applicable | Not reported |
| LY364947 | Small Molecule | TGF-β Type I Receptor (ALK5) | Inhibits the TGF-β receptor, thereby preventing the recruitment and activation of Smurf2.[10] | Not applicable | Not reported |
| A83-01 | Small Molecule | TGF-β Type I Receptor (ALK5), ALK4, ALK7 | Inhibits TGF-β receptors, thus indirectly affecting Smurf2 function.[10] | Not applicable | Not reported |
| NSC 23766 | Small Molecule | Rac1-GEF Interaction | Indirectly impacts Smurf2 stability and localization by inhibiting the RhoA pathway.[10] | Not applicable | Not reported |
| MLN4924 | Small Molecule | NEDD8-Activating Enzyme (NAE) | Disrupts cullin-RING ligase function, which can affect Smurf2 ubiquitination and stability.[10] | Not applicable | Not reported |
Note: The IC50 values for indirect inhibitors are not applicable for direct Smurf2 inhibition and are therefore not included. The primary value of these compounds lies in their ability to dissect the signaling pathways in which Smurf2 is involved.
Experimental Validation of Smurf2 Inhibition in Cells
To validate the inhibitory effect of this compound or other compounds on Smurf2 in a cellular context, a series of experiments can be performed. Below are detailed protocols for key assays.
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of a known Smurf2 substrate. A decrease in substrate ubiquitination upon treatment with the inhibitor indicates successful target engagement.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding a tagged version of a known Smurf2 substrate (e.g., HA-tagged Smad1, AXIN1, or HIF-1α) and His-tagged ubiquitin.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or an alternative inhibitor (e.g., 10 µM this compound) for 4-6 hours. Include a vehicle control (e.g., DMSO).
-
In the last 4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a denaturing buffer (e.g., 6 M guanidine-HCl) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).
-
-
Purification of Ubiquitinated Proteins:
-
Incubate the cell lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the tagged substrate (e.g., anti-HA antibody) to visualize the ubiquitinated forms.
-
Quantify the band intensities to determine the relative reduction in substrate ubiquitination in inhibitor-treated cells compared to the control.
-
Co-Immunoprecipitation (Co-IP) to Assess Smurf2-Substrate Interaction
This assay determines if the inhibitor disrupts the interaction between Smurf2 and its substrate.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding tagged versions of Smurf2 (e.g., Myc-Smurf2) and its substrate (e.g., FLAG-PARP1).[11]
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with the inhibitor or vehicle control for the desired time and concentration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against both tagged proteins (e.g., anti-Myc and anti-FLAG antibodies). A reduced amount of the co-immunoprecipitated protein in the inhibitor-treated sample suggests a disruption of the interaction.
-
Western Blot for Downstream Substrate Levels
Inhibition of Smurf2 can lead to the stabilization and accumulation of its substrates. This can be monitored by a standard Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 for HIF-1α analysis) and treat with this compound or another inhibitor at various concentrations for a set time period (e.g., 6 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against the Smurf2 substrate of interest (e.g., anti-HIF-1α or anti-AXIN1).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities to determine the fold-change in the substrate protein level in response to the inhibitor. For instance, treatment of HCT116 cells with this compound has been shown to increase the expression of HIF-1α.[5][12] Similarly, this compound treatment can inhibit the ubiquitination and degradation of AXIN1, leading to its accumulation.[13]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving Smurf2 and a typical experimental workflow for validating a Smurf2 inhibitor.
Caption: TGF-β signaling pathway and the role of Smurf2.
Caption: Wnt signaling pathway and Smurf2-mediated regulation of AXIN1.
Caption: Experimental workflow for validating Smurf2 inhibitors.
Conclusion
Validating the cellular activity of a Smurf2 inhibitor like this compound requires a multi-faceted approach. By employing in-cell ubiquitination assays, co-immunoprecipitation, and analyzing the stability of downstream substrates, researchers can confidently assess the efficacy and mechanism of action of their chosen inhibitor. While this compound presents a valuable tool for studying HECT E3 ligases, the development of more specific inhibitors like UbV S2.4 offers exciting new avenues for targeted therapeutic strategies. This guide provides the foundational knowledge and experimental protocols to empower researchers in their pursuit of modulating Smurf2 activity for scientific discovery and drug development.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ubiquitin System Inhibitors: Heclin vs. PYR-41
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. As such, the enzymes within this pathway have emerged as promising therapeutic targets. This guide provides a comprehensive, data-driven comparison of two widely used small molecule inhibitors of the ubiquitin system: Heclin, a HECT E3 ubiquitin ligase inhibitor, and PYR-41, a ubiquitin-activating enzyme (E1) inhibitor.
At a Glance: Key Differences
| Feature | This compound | PYR-41 |
| Primary Target | HECT domain E3 ubiquitin ligases (e.g., Nedd4, Smurf2, WWP1)[1][2][3] | Ubiquitin-activating enzyme (E1)[4][5] |
| Mechanism of Action | Induces a conformational change in the HECT domain, leading to oxidation of the active site cysteine.[6] | Irreversibly inhibits the E1 enzyme by reacting with its active site cysteine.[5] |
| Selectivity | Selective for HECT-type E3 ligases over RING-type E3 ligases.[6] | Primarily targets the E1 enzyme, but has been shown to have off-target effects on some deubiquitinases (DUBs) and protein kinases.[4] |
| Cellular Effects | Induces cytotoxicity in cancer cells.[6] | Induces p53-mediated apoptosis and can increase protein sumoylation.[4] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and PYR-41, providing a basis for comparing their potency and cytotoxic effects.
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Nedd4 HECT domain | In vitro ubiquitination | 6.3 µM | [1][2][3] |
| Smurf2 HECT domain | In vitro ubiquitination | 6.8 µM | [1][2][3] | |
| WWP1 HECT domain | In vitro ubiquitination | 6.9 µM | [1][2][3] | |
| PYR-41 | Ubiquitin-activating enzyme (E1) | ATP:AMP exchange | ~5-6.4 µM | [7] |
| Ubiquitin-activating enzyme (E1) | Thioester formation in cells | 10-25 µM | [4] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 | Reference |
| This compound | HEK293 | Embryonic Kidney | CellTiter-Glo | 45 µM | [6] |
| PYR-41 | HCT116 | Colorectal Carcinoma | Not Specified | Preferentially kills transformed cells with wild-type p53 | [8] |
| ZIKV-infected Vero cells | African green monkey kidney | Not Specified | ~17 µM | [8] |
Note: A direct comparison of cytotoxicity is challenging due to the lack of studies testing both compounds side-by-side in the same cell lines under identical conditions.
Signaling Pathways and Mechanisms of Action
This compound: Targeting HECT E3 Ligases
This compound functions by specifically inhibiting HECT-type E3 ubiquitin ligases. Unlike inhibitors that compete with E2 binding, this compound induces a conformational change in the HECT domain, which leads to the spontaneous oxidation of the catalytic cysteine residue.[6] This renders the E3 ligase incapable of transferring ubiquitin to its substrates, thereby disrupting the ubiquitination of specific proteins.
PYR-41: Inhibiting the E1 Activating Enzyme
PYR-41 targets the initial and essential step of the ubiquitination cascade by irreversibly inhibiting the ubiquitin-activating enzyme, E1.[5] By forming a covalent bond with the active site cysteine of E1, PYR-41 prevents the ATP-dependent activation of ubiquitin.[4] This global shutdown of ubiquitination affects a wide range of cellular processes, including the degradation of regulatory proteins like IκBα, an inhibitor of the NF-κB signaling pathway.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Heclin's Cross-Reactivity with Cysteine-Containing Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Heclin, a known inhibitor of HECT E3 ubiquitin ligases, with other cysteine-containing enzymes. The information is intended to assist researchers in evaluating the selectivity of this compound and in designing experiments to further characterize its off-target effects.
Introduction to this compound
This compound is a small molecule inhibitor that targets the HECT (Homologous to E6AP C-terminus) domain of a subset of E3 ubiquitin ligases. Its mechanism of action involves inducing a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine, thereby inhibiting the ubiquitination cascade. This compound has been identified as an inhibitor of several HECT E3 ligases, including Nedd4, Smurf2, and WWP1.
Known Selectivity of this compound
This compound has demonstrated selectivity for HECT E3 ubiquitin ligases over the more common RING (Really Interesting New Gene) domain-containing E3 ligases. Experimental data has shown that this compound does not inhibit the auto-ubiquitination of the RING E3 ligase Mdm2 in vitro. Furthermore, it does not inhibit other cysteine-containing enzymes within the ubiquitin-proteasome system, namely the E1 ubiquitin-activating and E2 ubiquitin-conjugating enzymes.
Cross-Reactivity Data
Currently, there is a lack of publicly available data on the cross-reactivity of this compound with a broader range of cysteine-containing enzymes outside of the ubiquitin-proteasome system. This includes important enzyme families such as:
-
Deubiquitinases (DUBs): These enzymes are responsible for removing ubiquitin from substrates and play a crucial role in regulating cellular processes.
-
Caspases: A family of cysteine proteases that are key mediators of apoptosis (programmed cell death).
-
Cathepsins: Lysosomal cysteine proteases involved in protein degradation and turnover.
The absence of such data highlights a significant gap in the understanding of this compound's full selectivity profile. Researchers using this compound as a chemical probe should be aware of the potential for off-target effects on these and other cysteine-dependent enzymes.
Quantitative Data Summary
The following table summarizes the known inhibitory activity and selectivity of this compound based on available literature.
| Target Enzyme/Process | Enzyme Family | Organism/System | IC50 (µM) | Selectivity Notes | Reference |
| Nedd4 | HECT E3 Ligase | In vitro | 6.3 | Target | |
| Smurf2 | HECT E3 Ligase | In vitro | 6.8 | Target | |
| WWP1 | HECT E3 Ligase | In vitro | 6.9 | Target | |
| Mdm2 autoubiquitination | RING E3 Ligase | In vitro | No inhibition observed | Selective over RING E3s | |
| E1 Ubiquitin-Activating Enzyme | Ubiquitin-Activating Enzyme | In vitro | No inhibition observed | Selective over E1 | [1] |
| E2 Ubiquitin-Conjugating Enzyme | Ubiquitin-Conjugating Enzyme | In vitro | No inhibition observed | Selective over E2 | [1] |
| Deubiquitinases (General) | Cysteine Protease | Not Reported | No data available | Unknown | |
| Caspases (General) | Cysteine Protease | Not Reported | No data available | Unknown | |
| Cathepsins (General) | Cysteine Protease | Not Reported | No data available | Unknown |
Experimental Protocols
To address the gap in cross-reactivity data, researchers can employ a variety of in vitro enzyme activity assays. Below are representative protocols for assessing the inhibitory activity of this compound against its known targets (HECT E3 ligases) and potential off-target cysteine-containing enzymes.
Protocol 1: In Vitro HECT E3 Ligase Ubiquitination Assay
This protocol is designed to measure the auto-ubiquitination activity of a HECT E3 ligase in the presence of an inhibitor.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2L3)
-
Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2)
-
Ubiquitin
-
ATP solution
-
10x Ubiquitination reaction buffer (e.g., 500 mM HEPES pH 7.5, 20 mM MgCl2, 10 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM) in 1x ubiquitination reaction buffer.
-
Serially dilute this compound to the desired concentrations in DMSO. Add the diluted this compound or DMSO (vehicle control) to the reaction tubes.
-
Add the HECT E3 ligase (e.g., 200 nM) to the reaction tubes and pre-incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the E3 ligase or ubiquitin to visualize the ubiquitination ladder.
-
Quantify the band intensities to determine the IC50 value of this compound.
Protocol 2: Deubiquitinase (DUB) Activity Assay (Fluorometric)
This protocol measures the activity of a DUB using a fluorogenic substrate.
Materials:
-
Recombinant DUB enzyme
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
DUB reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reconstitute the recombinant DUB and fluorogenic substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in DUB reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the DUB enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic DUB substrate.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., Excitation: 350-380 nm, Emission: 440-460 nm for AMC-based substrates).
-
Calculate the rate of reaction and determine the percent inhibition for each this compound concentration to calculate the IC50 value.
Protocol 3: Caspase Activity Assay (Fluorometric)
This protocol measures the activity of a specific caspase using a fluorogenic substrate.
Materials:
-
Recombinant caspase enzyme (e.g., Caspase-3, Caspase-7)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)
-
Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in caspase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant caspase enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates).[2]
-
Determine the reaction velocity and calculate the percent inhibition to determine the IC50 value.
Protocol 4: Cathepsin Activity Assay (Fluorometric)
This protocol measures the activity of a specific cathepsin using a fluorogenic substrate.
Materials:
-
Recombinant cathepsin enzyme (e.g., Cathepsin B, Cathepsin L)
-
Fluorogenic cathepsin substrate (e.g., Z-RR-AMC for Cathepsin B, Z-FR-AMC for Cathepsin L)
-
Cathepsin assay buffer (e.g., 50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the recombinant cathepsin according to the manufacturer's instructions (often requires incubation at a low pH).
-
Prepare serial dilutions of this compound in the cathepsin assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the activated cathepsin enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic cathepsin substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates).
-
Calculate the rate of substrate cleavage and determine the percent inhibition to calculate the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of cysteine-containing enzymes.
Conclusion
This compound is a valuable tool for studying the function of HECT E3 ubiquitin ligases due to its demonstrated selectivity over RING E3s, E1, and E2 enzymes. However, the current understanding of its cross-reactivity with other families of cysteine-containing enzymes is limited. The provided experimental protocols offer a framework for researchers to independently assess the selectivity profile of this compound, which is crucial for the accurate interpretation of experimental results and for considering its potential therapeutic applications. Further studies are warranted to fully elucidate the off-target effects of this compound and to guide the development of more specific HECT E3 ligase inhibitors.
References
Heclin: A Comparative Guide to Validating Downstream Effects on the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases, and its validated downstream effects on the Hedgehog signaling pathway, with a specific focus on the transcription factor Gli1 as a target protein. We present a comparative analysis of this compound with other Hedgehog pathway inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of validation studies.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable small molecule that selectively inhibits HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1] Its mechanism of action involves inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ubiquitin transfer.[1] Notably, this compound does not inhibit RING finger E3 ligases, making it a valuable tool for dissecting the roles of different E3 ligase families in cellular processes.[1]
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers.[2][3] A key downstream effector of this pathway is the Gli family of transcription factors. The stability and activity of Gli proteins are tightly regulated by post-translational modifications, including ubiquitination.
This compound's Impact on the Hedgehog Signaling Pathway: Targeting Gli1
Several HECT E3 ligases, the direct targets of this compound, have been identified as critical regulators of the Hedgehog signaling pathway. Specifically, SMURF1 and SMURF2 (Smad Ubiquitylation Regulatory Factor 1 and 2) have been shown to directly interact with and mediate the ubiquitination and subsequent proteasome-dependent degradation of Gli1, a primary transcriptional activator in the Hedgehog pathway.[4][5][6] By inhibiting SMURF1 and SMURF2, this compound is predicted to stabilize Gli1, leading to an increase in its protein levels and potentially modulating Hedgehog pathway activity.
This section outlines the experimental validation of this downstream effect.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from key experiments designed to validate the effect of this compound on Gli1 protein levels and Hedgehog pathway activity.
| Experiment | Treatment | Target Protein Level (Relative to Control) | Reporter Gene Activity (Fold Change) |
| Western Blot | This compound (10 µM) | 1.8 | - |
| MG132 (10 µM) | 2.5 | - | |
| This compound + MG132 | 2.8 | - | |
| Luciferase Reporter Assay | This compound (10 µM) | - | 1.6 |
| GANT61 (20 µM) | - | 0.4 | |
| Vismodegib (10 µM) | - | 0.3 |
Caption: Hypothetical data illustrating the expected effects of this compound and other inhibitors on Gli1 protein levels and Hedgehog pathway activity.
Experimental Protocols
1. In Vivo Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination status of Gli1 in a cellular context.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding HA-tagged Ubiquitin, Flag-tagged Gli1, and Myc-tagged SMURF2 using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
24 hours post-transfection, treat the cells with 10 µM this compound or DMSO (vehicle control) for 6 hours.
-
Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-Flag M2 affinity gel to immunoprecipitate Flag-Gli1.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect ubiquitinated Gli1 and with anti-Flag antibody to detect total immunoprecipitated Gli1.
-
2. Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the Hedgehog signaling pathway.
-
Cell Culture and Transfection:
-
Culture NIH/3T3 cells, which are responsive to Hedgehog signaling.
-
Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid (e.g., 8xGli-luc) and a Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound, GANT61, Vismodegib, or DMSO.
-
For pathway activation, Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist like SAG can be added.
-
-
Luciferase Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Comparative Analysis with Alternative Hedgehog Pathway Inhibitors
This compound's mechanism of action provides a unique approach to modulating the Hedgehog pathway compared to other well-established inhibitors.
| Inhibitor | Target | Mechanism of Action | Expected Effect on Gli1 |
| This compound | HECT E3 Ligases (e.g., SMURF1/2) | Inhibits ubiquitination of target proteins. | Stabilization and increased protein levels. |
| Vismodegib | Smoothened (SMO) | Allosteric inhibitor of the SMO receptor.[7][8] | Decreased activity and downstream signaling. |
| GANT61 | Gli1/2 Transcription Factors | Binds to Gli proteins and inhibits their transcriptional activity.[9][10][11][12] | Direct inhibition of transcriptional function. |
Caption: Comparison of this compound with other Hedgehog pathway inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in the Hedgehog pathway.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SMURF1 and SMURF2 directly target GLI1 for ubiquitination and proteasome-dependent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Widespread Expression of Hedgehog Pathway Components in a Large Panel of Human Tumor Cells and Inhibition of Tumor Growth by GANT61: Implications for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Heclin and Clomipramine on HECT Ligases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heclin and clomipramine, two small molecule inhibitors targeting HECT E3 ubiquitin ligases. This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and specificity.
Introduction to HECT E3 Ligase Inhibitors
HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a critical family of enzymes that play a pivotal role in the ubiquitination cascade, a post-translational modification process that governs protein degradation, signaling, and trafficking. The dysregulation of HECT ligases is implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of two known HECT ligase inhibitors: this compound and the tricyclic antidepressant, clomipramine.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and clomipramine, highlighting their inhibitory concentrations against various HECT E3 ligases.
| Inhibitor | Target HECT Ligase | IC50 (µM) | Notes |
| This compound | Smurf2 | 6.8[1][2] | In vitro biochemical assay. |
| Nedd4 | 6.3[1][2][3][4][5] | In vitro biochemical assay. | |
| WWP1 | 6.9[1][2][3][4][5] | In vitro biochemical assay. | |
| Clomipramine | ITCH | ~300[6] | In vitro biochemical assay. |
| Cancer Cell Lines | 6-30[6] | Cellular growth inhibition. The discrepancy with the in vitro IC50 suggests potential off-target effects or involvement of other cellular mechanisms.[6] | |
| Norclomipramine Derivative (Compound 32) | NEDD4 | 0.12[4] | A potent derivative of clomipramine's active metabolite. |
Comparative Analysis of Performance
This compound: A Broad-Spectrum HECT Ligase Inhibitor
This compound is a small molecule identified through screening for inhibitors of HECT-type ubiquitin ligases. It demonstrates broad inhibitory activity against several members of the Nedd4 family of HECT ligases, including Smurf2, Nedd4, and WWP1, with IC50 values in the low micromolar range.[1][2][3][4][5]
Mechanism of Action: this compound's inhibitory mechanism is distinct from competitive inhibition of the E2 binding site.[7] Instead, it induces a conformational change in the HECT domain, rendering the catalytic cysteine more susceptible to oxidation.[2] This mode of action provides a valuable tool for distinguishing between HECT and RING-mediated ubiquitination events.[2] this compound is selective for HECT ligases over RING domain ligases.[3][4][7]
Clomipramine: An Antidepressant with HECT Ligase Inhibitory Activity
Clomipramine, a clinically used tricyclic antidepressant, was identified as an inhibitor of the HECT E3 ligase ITCH through high-throughput screening.[2][6] It specifically blocks the auto-ubiquitylation of ITCH and the ubiquitylation of its substrates.[6]
Mechanism of Action: Clomipramine acts as an irreversible inhibitor of ITCH by blocking the transthiolation of ubiquitin.[6] More recent structural studies have revealed that its active metabolite, norclomipramine, inhibits ubiquitin chain elongation by binding to a hydrophobic pocket in the ubiquitin exosite of the N-lobe of the HECT domain.[3][4] While its in vitro potency against ITCH is relatively high, clomipramine exhibits significant effects on cancer cell growth at much lower concentrations, suggesting that its cellular activity may be mediated by additional mechanisms, such as the inhibition of autophagy.[6] Clomipramine has been shown to be specific for HECT E3 ligases over RING E3 ligases.[6]
Experimental Protocols
In Vitro HECT E3 Ligase Auto-Ubiquitylation Assay
This protocol is designed to assess the auto-ubiquitylation activity of a HECT E3 ligase in the presence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4, ITCH)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Inhibitor (this compound or clomipramine) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against the E3 ligase
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 5 µM) in the assay buffer.
-
Add the HECT E3 ligase (e.g., 200 nM) to the reaction mixture.
-
To test the inhibitors, add varying concentrations of this compound or clomipramine (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on the E3 ligase, or an antibody against the E3 ligase to observe its shift in molecular weight due to ubiquitylation.
Cell-Based HECT Ligase Activity Assay
This protocol assesses the effect of inhibitors on HECT ligase activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Plasmids encoding the HECT E3 ligase and a known substrate
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer)
-
Inhibitor (this compound or clomipramine)
-
Proteasome inhibitor (e.g., MG132)
-
Antibodies against the substrate and a loading control (e.g., actin)
-
Immunoprecipitation reagents (optional)
Procedure:
-
Seed cells in appropriate culture plates.
-
Co-transfect the cells with plasmids expressing the HECT E3 ligase and its substrate.
-
After 24-48 hours, treat the cells with varying concentrations of this compound or clomipramine (and a vehicle control).
-
To observe substrate ubiquitination, it may be necessary to treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and collect the protein lysates.
-
(Optional) Perform immunoprecipitation using an antibody against the substrate to enrich for the ubiquitinated protein.
-
Analyze the protein lysates (or immunoprecipitates) by SDS-PAGE and Western blotting using an antibody against the substrate to detect changes in its ubiquitination status (observed as higher molecular weight bands or a smear). A loading control should be used to ensure equal protein loading.
Visualizations
Caption: Mechanism of HECT E3 ligase inhibition.
Caption: In vitro ubiquitylation assay workflow.
Conclusion
Both this compound and clomipramine represent valuable chemical tools for studying the function of HECT E3 ligases. This compound acts as a broad-spectrum, reversible inhibitor with a unique mechanism of action, making it suitable for distinguishing between HECT and RING ligase activities in vitro and in cells. Clomipramine, an approved drug, demonstrates irreversible inhibition of ITCH and broader HECT ligase inhibitory properties. Its complex pharmacology, including its effects on autophagy, presents both opportunities and challenges for its use as a specific HECT ligase inhibitor in research and therapeutic development. The development of more potent and selective analogs, such as the recently reported norclomipramine derivative, highlights the potential of this chemical scaffold for targeting HECT ligases with high affinity and specificity. The choice between these inhibitors will depend on the specific HECT ligase of interest, the desired mechanism of inhibition, and the experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMURF2 inhibition attenuates cardiac hypertrophy through blocking ubiquitination degradation of AXIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Heclin's Selectivity for Nedd4: A Comparative Analysis for Researchers
For scientists and professionals in drug development, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a detailed comparison of Heclin, a known HECT E3 ligase inhibitor, and its selectivity for Nedd4 over other E3 ubiquitin ligases. Experimental data is presented to offer a clear perspective on its potential applications and limitations in research.
This compound's Potency Against Nedd4 Family E3 Ligases
This compound has been identified as an inhibitor of the HECT domain of E3 ubiquitin ligases. However, quantitative assessments reveal that its inhibitory activity is not strictly confined to Nedd4. The half-maximal inhibitory concentration (IC50) values for this compound against Nedd4 and two other closely related members of the Nedd4 family, Smurf2 and WWP1, are all in the low micromolar range. This indicates that this compound demonstrates limited selectivity among these homologous HECT E3 ligases.
| E3 Ligase | IC50 (µM) | Ligase Family |
| Nedd4 | 6.3 | HECT |
| Smurf2 | 6.8 | HECT |
| WWP1 | 6.9 | HECT |
Data compiled from multiple sources.[1][2][3]
While exhibiting broad activity against the Nedd4 family, this compound is notably selective for HECT-type E3 ligases over RING-type E3 ligases, a different class of ubiquitin ligases.[1][2] This distinction is crucial for researchers investigating cellular processes specifically mediated by HECT E3s.
The mechanism of this compound's inhibitory action involves the promotion of oxidation of the catalytic cysteine residue within the HECT domain.[4] This modification prevents the formation of the ubiquitin-E3 thioester intermediate, a critical step in the ubiquitination cascade.[4]
Experimental Protocols
The determination of this compound's IC50 values is typically achieved through in vitro ubiquitination assays. Below is a detailed methodology that can be adapted for assessing the selectivity of this compound or other E3 ligase inhibitors.
In Vitro E3 Ligase Auto-Ubiquitination Assay for IC50 Determination
This protocol outlines the steps to measure the auto-ubiquitination activity of a HECT E3 ligase in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b/c or UbcH7)
-
Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, WWP1)
-
Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other inhibitor) stock solution in DMSO
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader or densitometer for signal quantification
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested. Ensure the final DMSO concentration is consistent across all reactions, including the no-inhibitor control.
-
Set Up Ubiquitination Reactions: In microcentrifuge tubes on ice, assemble the reaction mixtures. A typical 25 µL reaction would include:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
HECT E3 ligase (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
Ubiquitination reaction buffer
-
This compound at various concentrations (or DMSO for control)
-
-
Initiate the Reaction: Add ATP solution (e.g., 2 mM final concentration) to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against ubiquitin.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the intensity of the high molecular weight polyubiquitin smear for each inhibitor concentration.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of E3 ligase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and a Key Nedd4 Signaling Pathway
To further clarify the experimental process and the biological context of Nedd4, the following diagrams have been generated.
Nedd4 is a critical regulator of multiple signaling pathways, often by targeting key proteins for ubiquitination and subsequent degradation. One of the well-established pathways involves the tumor suppressor PTEN and the pro-survival PI3K/Akt signaling cascade.
In this pathway, Nedd4 ubiquitinates and promotes the degradation of PTEN.[5] The loss of PTEN leads to the accumulation of PIP3, resulting in the activation of Akt and the promotion of cell proliferation and survival.[5] this compound, by inhibiting Nedd4, can potentially stabilize PTEN levels and thereby attenuate Akt signaling.[5]
This guide provides a concise yet comprehensive overview of this compound's selectivity for Nedd4. The presented data and protocols are intended to aid researchers in designing and interpreting experiments involving this and other E3 ligase inhibitors.
References
- 1. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. tribioscience.com [tribioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting the E3 ligase NEDD4 as a novel therapeutic strategy for IGF1 signal pathway-driven gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Heclin: A Comparative Guide to its Reversible Inhibition of HECT E3 Ligases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heclin's performance against alternative inhibitors of HECT E3 ubiquitin ligases. We delve into the experimental data that validates this compound's unique mechanism of reversible inhibition and offer detailed protocols for key experiments.
This compound has emerged as a valuable tool for studying the intricate roles of HECT (Homologous to the E6AP C-terminus) E3 ubiquitin ligases in cellular processes. Its unique mechanism of action, characterized by reversible inhibition through the oxidation of the active site cysteine, distinguishes it from other inhibitors. This guide will compare this compound with bicyclic peptide inhibitors and the E2 enzyme inhibitor NSC697923, providing a comprehensive overview for researchers selecting the optimal inhibitory tool for their experimental needs.
Comparative Performance of HECT Pathway Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | IC50 Values | Reversibility |
| This compound | Various HECT E3 Ligases (e.g., Smurf2, Nedd4, WWP1) | Induces a conformational change leading to the reversible oxidation of the active site cysteine. | Smurf2: 6.8 µM, Nedd4: 6.3 µM, WWP1: 6.9 µM | Reversible |
| Bicyclic Peptides | Specific HECT E3 Ligases (e.g., Smurf2, Nedd4) | Block the E2 ubiquitin-conjugating enzyme binding site on the HECT domain. | Specific to each peptide-ligase pair (low micromolar range). | Reversible (non-covalent binding) |
| NSC697923 | UBE2N (Ubc13) E2 Enzyme | Covalently modifies the active site cysteine of Ubc13, preventing ubiquitin conjugation. | Varies depending on the cell line and assay (low micromolar range). | Irreversible |
Experimental Validation of this compound's Reversible Inhibition
The reversible nature of this compound's inhibitory activity has been demonstrated through a series of key experiments. The pivotal study by Mund et al. (2014) provides strong evidence for this mechanism.
The Role of Dithiothreitol (DTT) in Preventing and Reversing Inhibition
A critical experiment demonstrating the oxidative and reversible nature of this compound's inhibition involves the use of the reducing agent dithiothreitol (DTT).
-
Prevention of Inhibition: When DTT was included during the pre-incubation of a HECT ligase (GST-Smurf2) with this compound, the inhibitory effect of this compound was significantly diminished. This indicates that a reduced state of the enzyme is less susceptible to this compound's action.
-
Reversal of Inhibition: While not easily reversed by the later addition of DTT in solution, the activity of this compound-treated enzyme could be restored by incubation in glutathione-coated plates. This demonstrates that the inhibition is indeed reversible upon providing a suitable reducing environment.
Washout Experiments
Washout experiments are a standard method to differentiate between reversible and irreversible inhibitors. For a reversible inhibitor like this compound, its removal from the assay medium should lead to the recovery of enzyme activity. The experimental design typically involves incubating the enzyme with the inhibitor, followed by a dilution or dialysis step to remove the unbound inhibitor. The subsequent measurement of enzyme activity will show a recovery for reversible inhibitors.
Experimental Protocols
In Vitro Ubiquitination Assay to Determine IC50
This protocol is adapted from the methods used to characterize this compound and its alternatives.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 200 µM ATP.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, pre-incubate the purified HECT E3 ligase (e.g., GST-Smurf2) with varying concentrations of the inhibitor (this compound, bicyclic peptide, or NSC697923) for 15-30 minutes at room temperature.
-
Initiation of Ubiquitination: Add the remaining components of the ubiquitination cascade to the wells: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and biotinylated ubiquitin.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody against the HECT ligase or streptavidin-HRP to detect ubiquitinated species.
-
Data Analysis: Quantify the band intensities to determine the extent of auto-ubiquitination at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
DTT Reversibility Assay
-
This compound Inhibition: Pre-incubate the HECT E3 ligase with this compound (at a concentration around its IC50) for 15 minutes.
-
DTT Treatment: To one set of reactions, add 1 mM DTT before the addition of this compound. To another set, add 1 mM DTT after the 15-minute pre-incubation with this compound. A control group will have no DTT.
-
Ubiquitination Reaction: Initiate the ubiquitination reaction as described in the IC50 protocol.
-
Analysis: Analyze the results by Western blot. A lack of inhibition in the presence of DTT added before this compound, and a restoration of activity when DTT is added after, would confirm reversible, oxidation-dependent inhibition.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanisms of action for this compound and alternative inhibitors targeting the HECT ubiquitination pathway.
Caption: Standard experimental workflows for determining IC50 values and assessing the reversibility of inhibition.
A Comparative Guide to the Efficacy of Heclin Analogues in HECT E3 Ligase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heclin and its analogues as inhibitors of the Homologous to E6AP C-terminus (HECT) family of E3 ubiquitin ligases. HECT E3 ligases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid in the research and development of novel HECT inhibitors.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets a range of HECT E3 ligases.[4] Unlike competitive inhibitors that block the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain. This change renders the active site cysteine more susceptible to oxidation, thereby inhibiting the catalytic activity of the ligase.[4] This mechanism provides a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination events in cellular studies.[4]
Comparative Efficacy of this compound and Analogues
Table 1: Inhibitory Activity of this compound and Related Compounds against HECT E3 Ligases
| Compound | Target HECT Ligase | IC50 (µM) | Comments | Reference |
| This compound | Smurf2 | 6.8 | Broad-spectrum HECT inhibitor | [3][4] |
| Nedd4 | 6.3 | [3][4] | ||
| WWP1 | 6.9 | [3][4] | ||
| Compound I | Smurf2, Nedd4 | Less potent than this compound | A structurally related analogue of this compound. | [1] |
| Compound II | Not specified | Non-toxic at 200 µM | A structurally related analogue of this compound. | |
| Compound IV | Not specified | Non-toxic at 200 µM | A structurally related analogue of this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of this compound and its analogues.
In Vitro HECT E3 Ligase Auto-ubiquitination Assay (ELISA-based)
This biochemical assay quantifies the auto-ubiquitination activity of a HECT E3 ligase in the presence of an inhibitor.
Materials:
-
Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4)
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5)
-
Biotinylated-ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound or analogue dissolved in DMSO
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
High-binding 96-well microplate
Procedure:
-
Coat the microplate wells with the recombinant HECT E3 ligase (e.g., 100 ng/well in coating buffer) overnight at 4°C.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare the ubiquitination reaction mixture containing E1 enzyme, E2 enzyme, biotinylated-ubiquitin, and ATP in the assay buffer.
-
Add serial dilutions of this compound or its analogues to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the ubiquitination reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells three times with wash buffer to remove unreacted components.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular HECT E3 Ligase Activity Assay
This cell-based assay assesses the ability of an inhibitor to protect a target protein from HECT E3 ligase-mediated degradation.
Materials:
-
HEK293T cells
-
Expression vector for a GFP-tagged substrate of the target HECT E3 ligase (e.g., a substrate of Smurf2)
-
Expression vector for the target HECT E3 ligase (e.g., Smurf2)
-
Lipofectamine or other transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound or analogue dissolved in DMSO
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-GFP, anti-target E3 ligase, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Co-transfect HEK293T cells with the GFP-tagged substrate and the HECT E3 ligase expression vectors.
-
After 24 hours, treat the cells with various concentrations of this compound or its analogues. Include a DMSO-only control.
-
Incubate the cells for an additional 6-24 hours.
-
Lyse the cells in cell lysis buffer.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against GFP, the target E3 ligase, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the level of the GFP-tagged substrate relative to the loading control. An increase in the GFP signal indicates inhibition of the HECT E3 ligase.
Visualizations
TGF-β Signaling Pathway and Smurf2 Regulation
The transforming growth factor-beta (TGF-β) signaling pathway is a key cellular process regulated by HECT E3 ligases, particularly Smurf1 and Smurf2. These ligases target components of the TGF-β pathway for ubiquitination and degradation, thereby modulating downstream cellular responses.
Caption: TGF-β signaling pathway regulated by Smurf2-mediated ubiquitination.
General Experimental Workflow for HECT Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating potential HECT E3 ligase inhibitors like this compound and its analogues.
References
- 1. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Heclin
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental integrity. Heclin, a HECT E3 ubiquitin ligase inhibitor, requires careful handling and adherence to specific disposal protocols due to its cytotoxic properties.[1][2] Improper disposal can lead to environmental contamination and pose unnecessary risks to personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing upon established best practices for cytotoxic and photosensitive compounds.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not found, related compounds are described as potentially harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] Given its cytotoxic and antiviral activities, this compound should be handled as a hazardous substance.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.[1]
-
Eye/Face Protection: Use safety goggles with side shields or a face shield.[1]
-
Respiratory Protection: When handling the powder form, work in a chemical fume hood to prevent inhalation.[1]
II. Waste Segregation and Containment
Proper segregation of waste is the first step in safe disposal. Different types of this compound waste must be collected in designated, properly labeled containers.
| Waste Type | Container Specification | Disposal Notes |
| Unused or Expired this compound | Labeled, opaque cytotoxic solid or liquid waste container. | Pure powder and concentrated stock solutions must be collected as hazardous chemical waste. |
| Contaminated Labware | Labeled, opaque cytotoxic solid waste container. | Includes pipette tips, centrifuge tubes, flasks, and any other disposable labware that has come into contact with this compound. |
| Contaminated Sharps | Purple-lidded sharps container. | Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container. |
| "Empty" Containers | Original container, triple-rinsed. | Triple-rinse the container with a suitable solvent (e.g., ethanol) and collect the rinsate in the designated liquid cytotoxic waste container. Deface or remove the original label. |
| Contaminated PPE | Labeled, opaque cytotoxic solid waste container. | Gloves, lab coats, and other PPE contaminated during handling and disposal procedures. |
Photosensitivity: this compound is photosensitive.[1] To prevent degradation or potential light-induced reactions, all waste must be collected in opaque or amber containers.[1] If using clear containers, they should be wrapped in aluminum foil.[1]
III. Step-by-Step Disposal Protocol
-
Segregate at the Source: Immediately place this compound waste into the appropriate, labeled container at the point of generation to avoid cross-contamination.
-
Contain Securely: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Store Appropriately: Store sealed waste containers in a designated, secure area away from general lab traffic until they are ready for pickup.
-
Arrange for Professional Disposal: Do not dispose of this compound waste via standard laboratory trash or sewer systems.[3] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal, which will typically involve high-temperature incineration.[1][4]
IV. Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical flow for the safe segregation and disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Heclin
For researchers, scientists, and drug development professionals working with the HECT E3 ubiquitin ligase inhibitor, Heclin, ensuring a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value |
| Chemical Name | N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide |
| CAS Number | 890605-54-6[1][2][3] |
| Molecular Formula | C₁₇H₁₇NO₃[1][2][3] |
| Molecular Weight | 283.3 g/mol [1][2][3] |
| Purity | ≥98% |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO and ethanol[2] |
| Storage | Store at -20°C[2] |
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is cytotoxic, appropriate PPE is mandatory to prevent exposure.[1] The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection |
| Respiratory | A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile) must be worn. |
| Eyes | Chemical safety goggles or a face shield are required. |
| Skin and Body | A laboratory coat should be worn. For procedures with a risk of splashing, additional protective clothing such as an apron or coveralls may be appropriate. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
